molecular formula C17H13F3N2O B1682409 ZD0947 CAS No. 172649-40-0

ZD0947

Numéro de catalogue: B1682409
Numéro CAS: 172649-40-0
Poids moléculaire: 318.29 g/mol
Clé InChI: RUVMMEREJMHLOS-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ZD-0947, also known as AZD-0947, is a K(ATP) channel activator potentially for the treatment of overactive bladder (OAB).

Propriétés

IUPAC Name

3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMMEREJMHLOS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431296
Record name 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID20431296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172649-40-0
Record name AZD-0947
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172649400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-0947
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3ZRL30TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ZD0947: A Technical Guide to its Mechanism of Action as a K-ATP Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD0947 is a potent and selective modulator of the sulphonylurea receptor (SUR), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with specific K-ATP channel subunits and the resultant physiological effects. Quantitative data from key studies are summarized, detailed experimental methodologies are described, and the core signaling pathway is visualized.

Core Mechanism of Action: Activation of Kir6.1/SUR2B K-ATP Channels

This compound functions as a K-ATP channel opener, exerting its effects primarily through the activation of channels containing the SUR2B subunit.[1][2] The K-ATP channel is an octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[3] The specific combination of these subunits determines the channel's physiological and pharmacological properties.

This compound demonstrates selectivity for K-ATP channels found in smooth muscle, particularly vascular and detrusor smooth muscle.[1][4] The predominant functional subunit in these tissues is SUR2B, which typically co-assembles with the Kir6.1 pore-forming subunit.[1][5] By activating these Kir6.1/SUR2B channels, this compound increases potassium efflux from the cell. This hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels and a subsequent reduction in intracellular calcium concentration. The decrease in intracellular calcium results in smooth muscle relaxation.[1]

The activation of Kir6.1/SUR2B channels by this compound leads to significant vascular relaxation.[1] This effect is concentration-dependent and can be antagonized by the non-selective K-ATP channel blocker glibenclamide.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Parameter Value Experimental System Reference
Ki for reduction of spontaneous portal vein contractions 293 nMMouse portal vein[1][2]
Activated K+ channel conductance 35 pSFreshly dispersed mouse portal vein myocytes[1][2]
Compound Relative Potency for Relaxation of Carbachol-induced Contraction Experimental System Reference
Pinacidil>Human detrusor muscle[4]
This compound >Human detrusor muscle[4]
DiazoxideHuman detrusor muscle[4]

Signaling Pathway

ZD0947_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_channel K-ATP Channel (Kir6.1/SUR2B) This compound->KATP_channel Activates K_ion K+ KATP_channel->K_ion Increases K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_concentration Decreased Intracellular [Ca2+] Ca_channel->Ca_concentration Results in Ca_ion_out Ca2+ Ca_ion_out->Ca_channel Influx Blocked Hyperpolarization->Ca_channel Inhibits Opening Relaxation Smooth Muscle Relaxation Ca_concentration->Relaxation Causes

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound, based on published literature.[1][2][4]

Isometric Tension Measurement in Isolated Tissues
  • Objective: To assess the effect of this compound on the contractility of smooth muscle.

  • Methodology:

    • Segments of tissue (e.g., mouse portal vein or human detrusor muscle) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • Tissues are allowed to equilibrate under a resting tension.

    • Contractions are induced by a contractile agent (e.g., carbachol (B1668302) for detrusor muscle).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

    • In some experiments, a K-ATP channel antagonist (e.g., glibenclamide) is added before or after this compound to confirm the mechanism of action.

Patch-Clamp Electrophysiology
  • Objective: To directly measure the effect of this compound on the activity of K-ATP channels in isolated smooth muscle cells.

  • Methodology:

    • Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., mouse portal vein).

    • Whole-Cell Configuration:

      • A glass micropipette with a tip diameter of a few micrometers, filled with an intracellular-like solution, is used to form a high-resistance seal with the cell membrane.

      • The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.

      • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

      • This compound is applied to the bath solution, and the resulting changes in membrane current are recorded. Inward currents at this potential are indicative of potassium efflux.

    • Cell-Attached Configuration:

      • A high-resistance seal is formed between the micropipette and the cell membrane, but the membrane patch is not ruptured. This allows for the recording of single-channel currents from the patch of the membrane under the pipette.

      • This compound is included in the pipette solution to assess its effect on the channels within the patch.

      • The conductance of single channels is calculated from the current-voltage relationship.

Experimental Workflow Diagram

Experimental_Workflow cluster_tissue Tissue Level Analysis cluster_cellular Cellular Level Analysis Tissue_Prep Isolated Smooth Muscle (e.g., Portal Vein) Tension_Measurement Isometric Tension Measurement Tissue_Prep->Tension_Measurement CRC Concentration-Response Curve Generation Tension_Measurement->CRC Antagonism Antagonism Studies (with Glibenclamide) CRC->Antagonism Cell_Isolation Enzymatic Dispersion of Single Myocytes Patch_Clamp Patch-Clamp Electrophysiology Cell_Isolation->Patch_Clamp Whole_Cell Whole-Cell Recording Patch_Clamp->Whole_Cell Cell_Attached Cell-Attached Recording Patch_Clamp->Cell_Attached Current_Analysis Membrane Current Analysis Whole_Cell->Current_Analysis Conductance_Calc Single Channel Conductance Calculation Cell_Attached->Conductance_Calc

References

ZD0947 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD0947 is a potent and selective modulator of the sulphonylurea receptor (SUR), specifically targeting the SUR2B subunit, a key component of the ATP-sensitive potassium (KATP) channel. This document provides an in-depth technical guide to the target identification and validation of this compound, detailing its mechanism of action, the experimental protocols used to validate its target engagement, and the resulting quantitative data.

Target Identification

The general workflow for identifying and validating a target for a compound like this compound would follow a logical progression from broad, high-throughput screening to specific, mechanistic studies.

HTS High-Throughput Screening (e.g., cell-based assays for vasodilation) Hit_ID Hit Identification (this compound scaffold) HTS->Hit_ID Target_Deconvolution Target Deconvolution (Affinity chromatography, genetic screening) Hit_ID->Target_Deconvolution SUR_Hypothesis Hypothesis: Target is Sulphonylurea Receptor (SUR) Target_Deconvolution->SUR_Hypothesis Binding_Assay Radioligand Binding Assays SUR_Hypothesis->Binding_Assay Electrophysiology Electrophysiological Validation (Patch-Clamp) SUR_Hypothesis->Electrophysiology Binding_Assay->Electrophysiology Functional_Assay Functional Validation (Isolated Organ Bath) Electrophysiology->Functional_Assay Target_Validated Target Validated: SUR2B/Kir6.1 KATP Channel Functional_Assay->Target_Validated cluster_channel Vascular Smooth Muscle Cell Membrane This compound This compound SUR2B SUR2B This compound->SUR2B binds to KATP_Channel KATP Channel (SUR2B/Kir6.1) SUR2B->KATP_Channel modulates Kir61 Kir6.1 Kir61->KATP_Channel forms pore K_Efflux K+ Efflux KATP_Channel->K_Efflux opens, causing Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC closes Ca_Influx Ca2+ Influx VGCC->Ca_Influx reduces Vasodilation Vasodilation Ca_Influx->Vasodilation results in

The Discovery and Synthesis of ZD0947: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of ZD0947, a potent and selective ATP-sensitive potassium (KATP) channel opener. The content herein is curated for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.

Introduction: The Discovery of this compound

This compound was developed by AstraZeneca as part of a research program focused on novel modulators of ATP-sensitive potassium (KATP) channels for the treatment of urogenital diseases.[1] The discovery process likely involved high-throughput screening of diverse chemical libraries to identify compounds with the desired activity on KATP channels, followed by a lead optimization phase to improve potency, selectivity, and pharmacokinetic properties. While specific details of the initial screening cascade for this compound are not publicly available, the selection of a dihydropyridine (B1217469) scaffold aligns with a known class of compounds exhibiting activity at ion channels.

Mechanism of Action: A Selective KATP Channel Opener

This compound is an ATP-sensitive potassium (KATP) channel opener that demonstrates relative effectiveness in activating smooth muscle KATP channels.[2] These channels are hetero-octameric protein complexes composed of a pore-forming inwardly rectifying potassium channel (Kir) subunit and a regulatory sulfonylurea receptor (SUR) subunit. The subunit composition of KATP channels varies across different tissues, conferring distinct pharmacological properties.

This compound exhibits a degree of selectivity for the SUR2B subunit, which is predominantly found in smooth muscle tissues.[1][2] This selectivity is crucial for its targeted pharmacological effect. In contrast, this compound acts as a partial antagonist of pancreatic KATP channels (SUR1/Kir6.2) and cardiac KATP channels (SUR2A/Kir6.2).[1] The activation of SUR2B-containing KATP channels by this compound leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to smooth muscle relaxation.

Signaling Pathway

The mechanism of action of this compound involves the modulation of the KATP channel complex, leading to smooth muscle relaxation.

ZD0947_Mechanism_of_Action This compound This compound KATP_channel KATP Channel (SUR2B/Kir6.x) This compound->KATP_channel activates K_efflux K+ Efflux KATP_channel->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx reduces Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Mechanism of action of this compound.

Synthesis of this compound

This compound is a dihydropyridine derivative, a class of compounds for which the Hantzsch synthesis is a classical and widely used synthetic method. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

Representative Hantzsch Dihydropyridine Synthesis Protocol

While a specific detailed protocol for this compound is not publicly available, the following is a representative experimental procedure for the Hantzsch synthesis of a 1,4-dihydropyridine (B1200194) derivative, which can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • A mixture of the aromatic aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol is stirred at room temperature.

  • The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 1,4-dihydropyridine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Experimental Workflow for Synthesis

The synthesis of this compound via the Hantzsch reaction follows a logical workflow from starting materials to the final product.

ZD0947_Synthesis_Workflow Aldehyde Aromatic Aldehyde Reaction Hantzsch Reaction (One-pot condensation) Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Workup Reaction Workup (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification This compound This compound Purification->this compound

General workflow for the synthesis of this compound.

Structure-Activity Relationships (SAR)

The structure-activity relationships for dihydropyridine-based KATP channel openers have been investigated to understand the key structural features required for potent and selective activity. For this compound and its analogs, the dihydropyridine core is essential for activity. Modifications at various positions of the dihydropyridine ring and the nature of the ester groups can significantly impact potency and selectivity.

Compound/AnalogModificationActivity (Qualitative)Selectivity (SUR2B vs SUR1/2A)
This compound Lead CompoundPotent KATP channel openerSelective for SUR2B
Analog 1Alteration of the ester groupPotency may varySelectivity may be affected
Analog 2Substitution on the aromatic ringPotency and selectivity are sensitive to the nature and position of substituentsMay alter selectivity profile
Analog 3Modification of the dihydropyridine coreGenerally leads to loss of activityN/A

Experimental Protocols

Electrophysiological Assessment of this compound Activity

The activity of this compound on KATP channels can be assessed using the patch-clamp technique on cells expressing recombinant KATP channel subunits (e.g., HEK293 cells co-transfected with Kir6.x and SURx).

Whole-Cell Patch-Clamp Protocol:

  • Cell Preparation: HEK293 cells are transiently co-transfected with the desired Kir6.x and SURx subunits.

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a low concentration of ATP to allow for channel opening. The external solution contains a physiological concentration of potassium.

  • Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The effect of this compound on the KATP channel current is measured as the change in current amplitude. Concentration-response curves are generated to determine the EC50 value.

Single-Channel Patch-Clamp Protocol:

  • Patch Configuration: Excised inside-out patches are used to study the direct effect of this compound on the channel.

  • Solution Composition: The bath solution (intracellular side) contains a defined concentration of ATP and Mg-ADP.

  • Data Acquisition: Single-channel currents are recorded at a fixed holding potential.

  • Analysis: The open probability (Po) and mean open time of the channel are analyzed before and after the application of this compound to determine its effect on channel gating.

Pharmacokinetic Profile

Specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic data for this compound are not extensively reported in the public domain. However, for a drug candidate to advance to clinical development, a thorough characterization of its pharmacokinetic properties is essential.

In Vitro ADME Assays

A standard panel of in vitro ADME assays would be conducted to assess the drug-like properties of this compound, including:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to predict in vivo clearance.

  • Permeability: Evaluated using Caco-2 or PAMPA assays to predict intestinal absorption.

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration to understand the extent of drug binding to plasma proteins.

  • CYP450 Inhibition: Assessed to identify potential drug-drug interactions.

In Vivo Pharmacokinetic Studies

Preclinical pharmacokinetic studies in animal models (e.g., rodents, non-rodents) would be performed to determine key parameters such as:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Clearance (CL): The rate at which the drug is removed from the body.

Conclusion

This compound is a valuable pharmacological tool for studying the role of SUR2B-containing KATP channels in various physiological and pathophysiological processes. Its discovery and development highlight the importance of targeting specific KATP channel subunits to achieve tissue-selective pharmacological effects. Further disclosure of its detailed synthetic route, comprehensive structure-activity relationships, and full pharmacokinetic profile would provide a more complete understanding of this interesting molecule and its therapeutic potential.

References

In-Depth Technical Guide: ZD0947, a Modulator of ATP-Sensitive Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of ZD0947, a sulphonylurea receptor modulator known for its activity as an ATP-sensitive potassium (KATP) channel opener. Despite extensive searches, the definitive chemical structure, IUPAC name, and CAS number for this compound are not publicly available. The prefix "a-a" in the initial query is presumed to be a typographical error as no literature or database references to "a-a this compound" could be found. This document focuses on the well-documented pharmacological properties, mechanism of action, and experimental applications of this compound, making it a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a pharmacological agent that has been characterized as a potent and selective opener of ATP-sensitive potassium (KATP) channels. Specifically, it shows a preference for KATP channels containing the SUR2B subunit of the sulphonylurea receptor.[1][2] This selectivity makes this compound a valuable tool for studying the physiological roles of these specific channel subtypes, particularly in vascular smooth muscle.

Physicochemical Properties

Due to the unavailability of the definitive chemical structure of this compound in the public domain, a comprehensive table of its physicochemical properties, such as molecular formula, molecular weight, and solubility, cannot be provided. Research articles referencing this compound primarily focus on its synthesis and pharmacological activity without disclosing its detailed chemical structure.

Pharmacological Properties

This compound's primary pharmacological action is the opening of KATP channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3] Its activity has been demonstrated in various experimental models, highlighting its potential as a vasodilator.

Quantitative Pharmacological Data
ParameterValueCell/Tissue TypeExperimental ConditionReference
K_i 293 nMMouse portal veinInhibition of spontaneous contractions[4]
Concentration for relaxation ≥ 0.1 µMHuman detrusor muscleRelaxation of carbachol-induced contraction[4]
Concentration for K+ current ≥ 1 µMHuman detrusor myocytesInduction of inward K+ current[4]
Conductance of activated K+ channels 35 pSHEK293 cells expressing Kir6.1/SUR2BCell-attached patch-clamp[1]

Mechanism of Action

This compound exerts its effects by modulating the activity of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulphonylurea receptor (SUR) subunits.[5] The subunit composition of the KATP channel varies between tissues, conferring distinct pharmacological properties.

This compound demonstrates selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle.[1][6] By binding to the SUR2B subunit, this compound promotes the open state of the channel, leading to an efflux of potassium ions from the cell. This potassium efflux hyperpolarizes the cell membrane, making it less excitable.

Signaling Pathway of this compound-Induced Vasodilation

G Signaling Pathway of this compound-Induced Vascular Smooth Muscle Relaxation This compound This compound SUR2B SUR2B Subunit of KATP Channel This compound->SUR2B Binds to Kir6x Kir6.x Subunit (Pore) SUR2B->Kir6x Activates KATP_Channel KATP Channel Activation Kir6x->KATP_Channel K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Inhibition Hyperpolarization->VGCC Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: this compound binds to the SUR2B subunit of the KATP channel, leading to vasodilation.

The hyperpolarization of the vascular smooth muscle cell membrane leads to the closure of voltage-gated calcium channels.[3] This reduces the influx of extracellular calcium, a key trigger for muscle contraction. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[7][8][9]

Experimental Protocols

This compound has been utilized in various in vitro experiments to characterize its pharmacological effects. The following are detailed methodologies for two key experimental approaches.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through KATP channels in single cells, providing direct evidence of channel opening by this compound.[1][4]

Objective: To record this compound-induced potassium currents in cells expressing specific KATP channel subtypes.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with plasmids encoding the desired Kir6.x and SUR.x subunits using a suitable transfection reagent.

  • Electrophysiological Recording:

    • Recordings are performed in the whole-cell or cell-attached configuration of the patch-clamp technique.

    • The external (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

    • The internal (bath) solution for whole-cell recordings typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For studying ATP sensitivity, varying concentrations of ATP are added to this solution.

    • A holding potential of -60 mV is applied.

    • This compound is applied to the bath solution at various concentrations to determine its effect on channel activity.

    • Data is acquired using an appropriate amplifier and software.

Experimental Workflow for Patch-Clamp Analysis

G Workflow for Patch-Clamp Electrophysiological Analysis of this compound Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with Kir6.x and SUR.x plasmids Cell_Culture->Transfection Patch_Clamp_Setup Prepare Patch-Clamp Rig and Solutions Transfection->Patch_Clamp_Setup Gigaseal Form Gigaseal on a Transfected Cell Patch_Clamp_Setup->Gigaseal Configuration Establish Whole-Cell or Cell-Attached Configuration Gigaseal->Configuration Baseline Record Baseline Channel Activity Configuration->Baseline ZD0947_Application Apply this compound Baseline->ZD0947_Application Record_Response Record this compound-Induced Currents ZD0947_Application->Record_Response Data_Analysis Analyze Data (e.g., current amplitude, open probability) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the effect of this compound on KATP channels.

Isometric Tension Measurement in Vascular Rings

This ex vivo method assesses the effect of this compound on the contractility of isolated blood vessels.[4]

Objective: To measure the relaxant effect of this compound on pre-contracted vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • A segment of an artery (e.g., mouse portal vein or human detrusor artery) is carefully dissected and cleaned of surrounding connective tissue.

    • The artery is cut into small rings (approximately 2 mm in length).

  • Mounting in a Myograph:

    • The arterial rings are mounted on two small wires or hooks in an organ bath of a wire myograph.[10][11]

    • The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction:

    • The rings are allowed to equilibrate under a resting tension for a period of time.

    • The vascular rings are then pre-contracted with a vasoconstrictor agent such as carbachol (B1668302) or phenylephrine (B352888) to induce a stable tonic contraction.

  • Drug Application and Measurement:

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The isometric tension of the rings is continuously recorded to measure the extent of relaxation.

    • The relaxant effect is typically expressed as a percentage of the pre-contraction tension.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of SUR2B-containing KATP channels. Its ability to selectively open these channels has provided significant insights into their role in regulating vascular tone. While the lack of a publicly available chemical structure limits a full physicochemical characterization, the existing body of research on its pharmacological properties and mechanism of action provides a strong foundation for its use in scientific inquiry. Further studies elucidating its precise chemical nature would be highly beneficial to the research community.

References

In Vitro Characterization of ZD0947: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ZD0947, a modulator of ATP-sensitive potassium (K-ATP) channels. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

This compound is a compound that has been identified as a modulator of ATP-sensitive potassium (K-ATP) channels, which are crucial in linking cellular metabolic states to membrane potential in a variety of tissues. These channels are heteromeric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. Different combinations of Kir6.x and SUR subunits (SUR1, SUR2A, and SUR2B) result in K-ATP channels with distinct physiological roles and pharmacological properties. This compound has been primarily characterized as a potent activator of K-ATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle. This activity underlies its vasodilatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound on native tissues and cells, as well as on recombinant K-ATP channels.

Table 1: In Vitro Activity of this compound on Native Tissues and Cells

ParameterTissue/Cell TypeSpeciesValueAntagonist/ConditionReference
K-i Portal VeinMouse293 nMRelaxation of spontaneous contractions[1]
K-i Detrusor MyocytesHuman4.0 µMInhibition of this compound-induced current by Gliclazide[2]
Channel Conductance Portal Vein MyocytesMouse35 pSThis compound-activated K+ channels[1]

Table 2: Activity of this compound on Recombinant K-ATP Channels Expressed in HEK293 Cells

Channel CompositionActivityQuantitative DataNotesReference
SUR1 / Kir6.2 Weak Activation / Partial AntagonismData not availableThis compound reversibly suppresses diazoxide-elicited channel activity.[3]
SUR2A / Kir6.2 Weak Activation / Partial AntagonismData not availableThis compound reversibly suppresses pinacidil-elicited channel activity.[3]
SUR2B / Kir6.1 ActivationConcentration-dependentA relatively effective activator of smooth muscle-type K-ATP channels.[3]
SUR2B / Kir6.2 ActivationConcentration-dependentA relatively effective activator of smooth muscle-type K-ATP channels.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Vascular Smooth Muscle Relaxation Assay

This protocol is adapted from studies investigating the effects of this compound on vascular tone.[1]

Objective: To determine the potency of this compound in inducing relaxation of pre-contracted vascular smooth muscle.

Materials:

  • Isolated segments of mouse portal vein.

  • Organ bath system with temperature control and aeration.

  • Isometric force transducer.

  • Data acquisition system.

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • This compound stock solution.

  • Contractile agent (e.g., norepinephrine, carbachol).

  • K-ATP channel blocker (e.g., glibenclamide).

Procedure:

  • Mount segments of the mouse portal vein in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

  • Induce a stable contraction with a contractile agent (e.g., norepinephrine).

  • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • To confirm the involvement of K-ATP channels, pre-incubate the tissue with a K-ATP channel blocker like glibenclamide before adding this compound.

  • Calculate the Ki or IC50 value from the concentration-response curve.

Patch-Clamp Electrophysiology on Isolated Myocytes

This protocol is based on methods used to study the electrophysiological effects of this compound on single smooth muscle cells.[1][2]

Objective: To measure the effect of this compound on K-ATP channel currents in isolated smooth muscle cells.

Materials:

  • Freshly dispersed smooth muscle cells (e.g., from mouse portal vein or human detrusor).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10 (pH adjusted to 7.4).

  • Pipette (internal) solution (in mM): KCl 140, MgCl2 1, EGTA 1, HEPES 10, ATP as required (e.g., 1 mM to study opener effects) (pH adjusted to 7.2).

  • This compound stock solution.

Procedure:

  • Prepare isolated myocytes using enzymatic digestion.

  • Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • For whole-cell recordings, rupture the cell membrane under the pipette tip by applying gentle suction. Clamp the cell at a holding potential of -60 mV.

  • For cell-attached recordings, maintain the seal without rupturing the membrane.

  • Apply this compound to the cell via the perfusion system.

  • Record the resulting changes in membrane current or channel activity.

  • Analyze the data to determine parameters such as current amplitude and single-channel conductance.

Heterologous Expression of K-ATP Channels and Electrophysiological Recording in HEK293 Cells

This protocol describes the methodology for expressing specific K-ATP channel subunits in a cell line to study the selectivity of this compound.[3]

Objective: To assess the activity of this compound on specific combinations of Kir6.x and SURx subunits.

Materials:

  • HEK293 cells.

  • Cell culture reagents (DMEM, FBS, etc.).

  • Plasmids encoding the desired Kir6.x and SURx subunits.

  • Transfection reagent.

  • Patch-clamp setup as described in section 3.2.

Procedure:

  • Culture HEK293 cells in appropriate media.

  • Co-transfect the cells with plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1, SUR2A, or SUR2B). A marker plasmid (e.g., encoding GFP) can be included to identify transfected cells.

  • Allow 24-48 hours for protein expression.

  • Perform patch-clamp recordings on the transfected cells as described in section 3.2.

  • Apply this compound and other relevant compounds (e.g., diazoxide (B193173) for SUR1, pinacidil (B1677893) for SUR2A) to characterize the pharmacological profile of the expressed channels and the selectivity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the in vitro characterization of this compound.

G cluster_0 Proposed Signaling Pathway of this compound-Induced Vasorelaxation This compound This compound SUR2B SUR2B Subunit (on Vascular Smooth Muscle Cell) This compound->SUR2B Binds to KATP_Channel K-ATP Channel (Kir6.x/SUR2B) SUR2B->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Channels Voltage-gated Ca2+ Channels (Inhibition) Hyperpolarization->Ca_Channels Ca_Influx Decreased Intracellular Ca2+ Ca_Channels->Ca_Influx Relaxation Vasorelaxation Ca_Influx->Relaxation G cluster_workflow Workflow for Assessing K-ATP Channel Modulators start Isolate Myocytes or Culture Transfected HEK293 Cells patch Establish Whole-Cell or Cell-Attached Patch Clamp start->patch baseline Record Baseline Channel Activity patch->baseline apply_drug Apply Test Compound (e.g., this compound) baseline->apply_drug record_effect Record Changes in Membrane Current / Channel Gating apply_drug->record_effect washout Washout Compound record_effect->washout analysis Data Analysis (e.g., Current Amplitude, Conductance) record_effect->analysis washout->baseline Reversibility G cluster_selectivity Workflow for Determining SUR Subunit Selectivity of this compound transfect_sur1 Transfect HEK293 with Kir6.2 + SUR1 patch_sur1 Patch Clamp SUR1/Kir6.2 Cells transfect_sur1->patch_sur1 transfect_sur2a Transfect HEK293 with Kir6.2 + SUR2A patch_sur2a Patch Clamp SUR2A/Kir6.2 Cells transfect_sur2a->patch_sur2a transfect_sur2b Transfect HEK293 with Kir6.2 + SUR2B patch_sur2b Patch Clamp SUR2B/Kir6.2 Cells transfect_sur2b->patch_sur2b test_zd0947_sur1 Test this compound Concentration-Response patch_sur1->test_zd0947_sur1 test_zd0947_sur2a Test this compound Concentration-Response patch_sur2a->test_zd0947_sur2a test_zd0947_sur2b Test this compound Concentration-Response patch_sur2b->test_zd0947_sur2b compare Compare EC50/IC50 Values and Maximal Efficacy test_zd0947_sur1->compare test_zd0947_sur2a->compare test_zd0947_sur2b->compare

References

In-Depth Technical Guide: Cellular Activity and Cytotoxicity of AZD0947

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0947 is a potassium channel opener that has been investigated for its potential therapeutic effects, particularly in the context of overactive bladder. This technical guide provides a comprehensive overview of the cellular activity and what is known about the cytotoxicity of Athis compound. The information is compiled from preclinical research, focusing on its mechanism of action, quantitative cellular effects, and the experimental protocols used to determine these activities.

Core Mechanism of Action: KATP Channel Activation

Athis compound exerts its primary cellular effect by activating ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The subunit composition of KATP channels varies across different tissues, leading to distinct pharmacological properties.

Athis compound demonstrates a degree of selectivity for KATP channel subtypes, with a preference for those containing the SUR2B subunit, which are prominently expressed in smooth muscle tissues, including the detrusor muscle of the urinary bladder.

Quantitative Cellular Activity of Athis compound

The cellular activity of Athis compound has been quantified through various in vitro assays, primarily focusing on its effects on ion channel function and smooth muscle contractility.

Table 1: Potency of Athis compound on Recombinant Human KATP Channel Subtypes
KATP Channel SubtypeEC50 (µM)Assay TypeCell LineReference
Kir6.1/SUR2B0.04 µMThallium Flux AssayHEK293[1]
Kir6.2/SUR1>10 µMThallium Flux AssayHEK293[1]
Kir6.2/SUR2A2.5 µMThallium Flux AssayHEK293[1]
Table 2: Effect of Athis compound on Human Detrusor Smooth Muscle
Experimental ConditionAthis compound ConcentrationObserved EffectReference
Carbachol (1 µM)-induced contraction≥ 0.1 µMConcentration-dependent relaxation[2]
Whole-cell patch clamp (holding potential -60 mV)≥ 1 µMConcentration-dependent inward K+ current[2]

Signaling Pathway and Experimental Workflow

The activation of KATP channels by Athis compound in detrusor smooth muscle cells initiates a signaling cascade that leads to muscle relaxation. The experimental workflows to determine these effects typically involve electrophysiological and pharmacological techniques.

AZD0947_Signaling_Pathway Athis compound Athis compound KATP_Channel KATP Channel (Kir6.1/SUR2B) Athis compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Increases K+ efflux Ca_Channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channel Inactivates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Relaxation Detrusor Muscle Relaxation Ca_Influx->Relaxation Results in Experimental_Workflow cluster_electro Electrophysiology cluster_pharma Pharmacology he_cell_prep HEK293 Cell Culture & Transfection with Kir6.x/SURx patch_clamp Whole-Cell Patch Clamp Recording he_cell_prep->patch_clamp current_measurement Measure K+ Current in response to Athis compound patch_clamp->current_measurement tissue_prep Human Detrusor Muscle Strip Preparation contraction Induce Contraction (e.g., with Carbachol) tissue_prep->contraction drug_application Apply Athis compound (Concentration-Response) contraction->drug_application tension_measurement Measure Isometric Tension (Relaxation) drug_application->tension_measurement

References

Early ADME and Toxicity Profile of ZD0947: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the early Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of the investigational compound ZD0947 is not available.

This compound has been identified as a sulphonylurea receptor modulator and an ATP-sensitive potassium (K-ATP) channel opener. Its primary area of clinical investigation appears to have been for the treatment of overactive bladder. Preclinical studies in animal models, such as rats with detrusor hyperreflexia, have suggested some efficacy in this area.

However, the outcomes of a Phase II clinical trial for overactive bladder were reportedly disappointing, which may have contributed to the limited amount of publicly accessible data on its broader preclinical profile.

Typically, an early ADME and toxicity assessment for a drug candidate like this compound would involve a series of in vitro and in vivo studies to characterize its pharmacokinetic and safety properties. The lack of available data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of relevant biological pathways.

General Principles of Early ADME & Toxicity Profiling

For the benefit of researchers, scientists, and drug development professionals, the following sections outline the standard experimental approaches and conceptual frameworks that would be applied to a compound like this compound during early development.

Experimental Protocols

A standard battery of early ADME and toxicity assays would be conducted to assess the viability of a drug candidate. The methodologies for these key experiments are outlined below.

Table 1: Standard In Vitro Early ADME Assays

Parameter AssessedExperimental Protocol
Solubility Method: Kinetic or thermodynamic solubility assays. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer at various pH values (e.g., 4.0, 7.4, 9.0). After an incubation period, the concentration of the dissolved compound is measured by LC-MS/MS or UV spectroscopy.
Permeability Method: Caco-2 cell permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane. The compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Metabolic Stability Method: Liver microsomal stability assay. The compound is incubated with liver microsomes (from human and other species) and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance (CLint) and in vitro half-life (t1/2).
Plasma Protein Binding Method: Equilibrium dialysis or ultrafiltration. The compound is incubated with plasma, and the free (unbound) concentration is separated from the protein-bound fraction using a semi-permeable membrane or a centrifugal device. The concentration in both fractions is measured to determine the percentage of protein binding.
CYP450 Inhibition Method: Cytochrome P450 inhibition assay. The compound is co-incubated with specific CYP450 isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their respective probe substrates. The inhibition of the formation of the probe substrate's metabolite is measured to determine the IC50 value.

Table 2: Standard In Vitro Early Toxicity Assays

Parameter AssessedExperimental Protocol
Cytotoxicity Method: Cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®). A relevant cell line (e.g., HepG2 for liver toxicity) is exposed to increasing concentrations of the compound. Cell viability is measured by assessing metabolic activity or ATP content, and an IC50 value is determined.
hERG Inhibition Method: Patch-clamp electrophysiology or high-throughput ion channel screening assays. The effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel current is measured to assess the risk of cardiac QT prolongation. The concentration that causes 50% inhibition (IC50) is determined.
Genotoxicity Method: Ames test (bacterial reverse mutation assay). Different strains of Salmonella typhimurium and Escherichia coli with specific mutations are exposed to the compound with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to assess the mutagenic potential.
Visualization of Key Processes

To illustrate the typical workflows and biological pathways relevant to the early AD-ME and toxicity profiling of a compound, the following diagrams are provided.

ADME_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Preclinical) cluster_data Data Analysis & Modeling solubility Solubility pk_study Pharmacokinetic Study (e.g., in Rats) solubility->pk_study permeability Permeability (Caco-2) permeability->pk_study metabolic_stability Metabolic Stability (Microsomes) metabolic_stability->pk_study ppb Plasma Protein Binding ppb->pk_study cyp_inhibition CYP Inhibition tox_study Acute Toxicity Study cyp_inhibition->tox_study pk_parameters Calculate PK Parameters (t1/2, CL, Vd, F) pk_study->pk_parameters tox_profile Determine Toxicity Profile (e.g., MTD) tox_study->tox_profile ivive In Vitro-In Vivo Extrapolation (IVIVE) pk_parameters->ivive tox_profile->ivive Toxicity_Pathway cluster_cell Cellular Events compound This compound (or other xenobiotic) target_interaction Interaction with Off-Target (e.g., Ion Channel, Enzyme) compound->target_interaction Direct Inhibition/Activation ros_formation Reactive Oxygen Species (ROS) Formation compound->ros_formation Metabolic Activation mitochondrial_dysfunction Mitochondrial Dysfunction target_interaction->mitochondrial_dysfunction ros_formation->mitochondrial_dysfunction apoptosis_pathway Activation of Apoptosis Pathway mitochondrial_dysfunction->apoptosis_pathway adverse_outcome Adverse Outcome (e.g., Cytotoxicity, Organ Damage) apoptosis_pathway->adverse_outcome

Technical Whitepaper: ZD0947, a Modulator of ATP-Sensitive Potassium Channels for Research in Vasorelaxation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of ZD0947, a modulator of the sulphonylurea receptor (SUR), a key subunit of the ATP-sensitive potassium (K-ATP) channel. This compound has been identified as a potent activator of these channels, leading to significant vascular relaxation. This whitepaper consolidates the available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. The primary focus is on its application in research related to vascular smooth muscle physiology and pathophysiology, such as in studies of hypertension or vasospastic disorders.

Introduction to this compound

This compound is a research compound that acts as a modulator of the sulphonylurea receptor (SUR), an essential regulatory subunit of ATP-sensitive potassium (K-ATP) channels.[1] These channels are crucial in linking cellular metabolism to electrical activity in various tissues, including vascular smooth muscle. By activating K-ATP channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[1] The pharmacological profile of this compound suggests its potential as a tool for investigating physiological processes regulated by K-ATP channels, particularly those involved in the control of vascular tone.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by targeting the SUR2B subunit of the K-ATP channel in vascular smooth muscle.[1] The activation of this channel leads to a cascade of events culminating in vasorelaxation.

ZD0947_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound KATP_Channel K-ATP Channel (Kir6.1/SUR2B) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization ↑ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx ↓ Intracellular Ca²⁺ VGCC->Ca_Influx Reduces Ca²⁺ Influx Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the activity of this compound from published research.[1]

ParameterValueCell/Tissue TypeExperimental Condition
Ki 293 nMMouse Portal VeinInhibition of spontaneous contractions
Concentration for K-ATP current 30-100 µMMouse Portal Vein MyocytesWhole-cell patch-clamp at -60mV
Unitary Conductance 35 pSHEK293 cells expressing Kir6.1/SUR2BCell-attached patch-clamp with 100 µM this compound

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize this compound.

Vascular Contraction Assay

This protocol is used to assess the effect of this compound on the contractility of vascular smooth muscle.

Vascular_Contraction_Workflow cluster_protocol Vascular Contraction Assay Workflow step1 Isolate Mouse Portal Vein step2 Mount in Organ Bath with Physiological Saline step1->step2 step3 Record Spontaneous Contractions step2->step3 step4 Apply this compound (Concentration-Response) step3->step4 step5 Measure Reduction in Contraction step4->step5 step6 (Optional) Apply Antagonist (e.g., Glibenclamide) step5->step6 step7 Analyze Data to Determine Ki step5->step7 step6->step7 Patch_Clamp_Workflow cluster_workflow Patch-Clamp Electrophysiology Workflow start Prepare Cells (Myocytes or HEK293) config Select Configuration start->config whole_cell Whole-Cell config->whole_cell Macroscopic cell_attached Cell-Attached config->cell_attached Single Channel apply_zd Apply this compound whole_cell->apply_zd cell_attached->apply_zd record_macro Record Macroscopic Currents apply_zd->record_macro record_single Record Single-Channel Currents apply_zd->record_single analyze_macro Analyze Current Amplitude record_macro->analyze_macro analyze_single Calculate Unitary Conductance record_single->analyze_single

References

In-depth Technical Guide: In Vivo Pharmacokinetics of ZD0947

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant scarcity of in vivo pharmacokinetic studies for the compound ZD0947. While the query aimed to generate a detailed technical guide on the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms, extensive searches have not yielded the quantitative data necessary for such a report.

The available scientific literature primarily identifies this compound as a modulator of the sulphonylurea receptor (SUR), with specific activity on the SUR2B subunit of ATP-sensitive potassium (K-ATP) channels. The majority of the research accessible in the public domain focuses on its in vitro pharmacological effects, particularly its mechanism of action in vascular smooth muscle.

Mechanism of Action

This compound has been characterized as a SUR2B modulator that activates K-ATP channels in vascular smooth muscle. This action leads to the relaxation of the muscle tissue. The compound's effect is concentration-dependent, with a reported inhibitory constant (Ki) of 293 nM for reducing spontaneous contractions in the mouse portal vein.[1] Notably, the relaxation induced by this compound can be antagonized by the non-selective K-ATP channel blocker glibenclamide.[1]

ZD0947_Mechanism_of_Action cluster_vsmc Vascular Smooth Muscle Cell This compound This compound SUR2B SUR2B Subunit This compound->SUR2B modulates K_ATP_Channel K-ATP Channel SUR2B->K_ATP_Channel Kir61 Kir6.1 Subunit Kir61->K_ATP_Channel Membrane_Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Membrane_Hyperpolarization K+ efflux Vascular_Relaxation Vascular Relaxation Membrane_Hyperpolarization->Vascular_Relaxation Glibenclamide Glibenclamide Glibenclamide->K_ATP_Channel antagonizes

Mechanism of this compound on Vascular Smooth Muscle K-ATP Channels.

In Vivo Pharmacokinetic Data: A Knowledge Gap

Despite the characterization of its mechanism of action, there is no publicly available data on the in vivo pharmacokinetics of this compound. Key parameters essential for a comprehensive understanding of a drug's behavior in a biological system, such as:

  • Maximum Plasma Concentration (Cmax)

  • Time to Reach Maximum Plasma Concentration (Tmax)

  • Area Under the Curve (AUC)

  • Elimination Half-life (t½)

  • Volume of Distribution (Vd)

  • Clearance (CL)

could not be retrieved from the scientific literature. Consequently, it is not possible to construct data tables summarizing these quantitative parameters.

Experimental Protocols

The absence of published in vivo pharmacokinetic studies for this compound means that there are no detailed experimental protocols to report. A standard in vivo pharmacokinetic study would typically involve the following steps:

Experimental_Workflow_Pharmacokinetics cluster_protocol Typical In Vivo Pharmacokinetic Study Workflow Animal_Model Selection of Animal Model (e.g., mouse, rat) Dose_Administration Drug Administration (e.g., intravenous, oral) Animal_Model->Dose_Administration Sample_Collection Serial Blood/Plasma Sample Collection Dose_Administration->Sample_Collection Bioanalysis Quantification of Drug Concentration (e.g., LC-MS/MS) Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

References

a-a ZD0947 safety and tolerability in early research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Whitepaper: Preclinical Profile of ZD0947

Disclaimer: No information was found for a compound named "a-a this compound." All subsequent data pertains to This compound . Furthermore, no clinical or preclinical safety and tolerability data, such as toxicology reports or adverse event profiles from clinical trials, were identified in the available literature. This document summarizes the preclinical pharmacology of this compound based on early research studies.

Introduction

This compound is a novel and potent ATP-sensitive potassium (K-ATP) channel opener. Early preclinical research has focused on its mechanism of action and its effects on smooth muscle tissues. It demonstrates selectivity for K-ATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle. This selectivity suggests a potential therapeutic application in conditions requiring vasodilation. This whitepaper details the experimental protocols from key preclinical studies and summarizes the available quantitative data on the pharmacological effects of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by activating ATP-sensitive potassium (K-ATP) channels. These channels are composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. This compound shows a preference for K-ATP channels containing the SUR2B subunit, which are typically associated with smooth muscle cells.[1]

The activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing the intracellular calcium concentration and leading to muscle relaxation and vasodilation.[1]

Signaling Pathway of this compound

ZD0947_Mechanism_of_Action This compound This compound KATP_Channel K-ATP Channel (Kir6.x + SUR2B) This compound->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Intracellular Ca2+ Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relaxation

Mechanism of this compound action on smooth muscle cells.

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Effects of this compound on K-ATP Channel Subtypes [1]

Cell LineChannel SubtypeThis compound ConcentrationObserved Effect
HEK 293SUR1/Kir6.2Not specifiedWeak activation
HEK 293SUR2A/Kir6.2Not specifiedWeak activation
HEK 293SUR2B/Kir6.1Concentration-dependentActivation
HEK 293SUR2B/Kir6.2100 µMConcentration-dependent activation

Table 2: Electrophysiological and Functional Effects of this compound [1][2]

PreparationMethodThis compound ConcentrationEffect
Human detrusor myocytesWhole-cell patch clamp≥ 1 µMConcentration-dependent inward K+ current
Human detrusor stripsTension measurement≥ 0.1 µMConcentration-dependent relaxation of carbachol-induced contraction
Mouse portal vein myocytesWhole-cell patch clamp30 µM or 100 µMElicited inward glibenclamide-sensitive currents
Mouse portal vein myocytesCell-attached patch clamp100 µMActivated glibenclamide-sensitive K+ channels

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human embryonic kidney (HEK) 293 cells were used for heterologous expression of K-ATP channel subunits.[1]

  • Transfection: Cells were co-transfected with cDNAs encoding for different Kir6.x and SUR.x subunits to reconstitute various K-ATP channel subtypes.[1]

Electrophysiology (Patch-Clamp)
  • Objective: To measure the activity of K-ATP channels in the presence of this compound.

  • Configurations:

    • Whole-cell: This configuration was used to measure macroscopic membrane currents. The pipette solution contained ATP to study the ATP-sensitive nature of the channels.[1][2]

    • Cell-attached: This configuration was used to record the activity of single K-ATP channels.[1]

  • Procedure:

    • A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane.

    • A gigaohm seal is formed between the pipette tip and the membrane.

    • For whole-cell recordings, the membrane patch is ruptured to allow electrical access to the cell interior.

    • The membrane potential is clamped at a specific voltage (e.g., -60 mV), and the resulting currents are recorded.[1][2]

    • This compound and other compounds are applied to the cell to observe their effects on the recorded currents.

Experimental Workflow: Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK 293 or freshly dispersed myocytes) Seal Gigaohm Seal Formation Cell_Culture->Seal Pipette_Prep Micropipette Fabrication & Filling Pipette_Prep->Seal Config Establish Recording Configuration (Whole-cell or Cell-attached) Seal->Config Record_Baseline Record Baseline Currents Config->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Effect Record Drug Effect Apply_Drug->Record_Effect Data_Analysis Data Analysis (e.g., current amplitude, channel open probability) Record_Effect->Data_Analysis

Workflow for patch-clamp experiments to assess this compound activity.
Tissue Preparation and Tension Measurement

  • Objective: To measure the effect of this compound on the contractility of smooth muscle tissue.

  • Tissues: Human urinary bladder (detrusor) strips and mouse portal vein were used.[1][2]

  • Procedure:

    • Tissue strips are mounted in an organ bath containing a physiological salt solution.

    • The tissue is contracted with an agonist (e.g., carbachol).[2]

    • Once a stable contraction is achieved, this compound is added to the bath in a cumulative, concentration-dependent manner.

    • Changes in isometric tension are recorded to quantify the degree of relaxation.

Conclusion

The available early research on this compound indicates that it is a potent and selective opener of K-ATP channels containing the SUR2B subunit. Preclinical pharmacological studies have demonstrated its ability to induce smooth muscle relaxation in a concentration-dependent manner. However, there is a significant lack of data regarding its safety and tolerability. No information on adverse effects, dose-limiting toxicities, or pharmacokinetic profiles from either preclinical toxicology studies or human clinical trials has been found. Therefore, while the mechanism of action and preclinical efficacy are partially characterized, the safety profile of this compound remains unknown. Further investigation, including comprehensive preclinical safety pharmacology and toxicology studies, is essential before any clinical development can be considered.

References

a-a Structural biology of ZD0947 binding

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural biology of ZD0947 and its binding mechanisms requires more specific information that is not publicly available under the identifier "this compound." To provide a comprehensive technical guide as requested, details regarding the molecular target of this compound and its chemical structure are necessary.

Without this crucial information, a detailed summary of quantitative data, experimental protocols, and signaling pathways is not possible. Scientific literature is indexed by specific protein targets, compound structures, and registered names. "this compound" does not yield specific results in broad scientific databases.

For a thorough investigation into the structural biology of this compound, the following information is required:

  • The protein target of this compound: (e.g., a specific enzyme, receptor, or protein-protein interaction).

  • Alternative names or identifiers for this compound: (e.g., IUPAC name, CAS number, or other development codes).

  • Any published articles or patents that describe the discovery or mechanism of action of this compound.

Once this information is provided, a detailed technical guide can be developed, including:

Quantitative Data on this compound Binding

A table summarizing key binding affinity and kinetic data would be constructed. This would likely include:

ParameterValueMethodReference
Ki (nM)(e.g., Isothermal Titration Calorimetry)(Citation)
IC50 (nM)(e.g., Enzyme-Linked Immunosorbent Assay)(Citation)
Kd (nM)(e.g., Surface Plasmon Resonance)(Citation)
kon (M⁻¹s⁻¹)(e.g., Surface Plasmon Resonance)(Citation)
koff (s⁻¹)(e.g., Surface Plasmon Resonance)(Citation)

Experimental Protocols

Detailed methodologies for key experiments would be provided.

Protein Expression and Purification

A standardized protocol for obtaining the target protein would be outlined, including expression systems (e.g., E. coli, insect, or mammalian cells), purification techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography), and quality control measures.

Structural Biology Methods

Detailed procedures for X-ray crystallography or cryo-electron microscopy (cryo-EM) would be described.

cluster_prep Protein Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_struct Structure Solution & Refinement Protein Expression & Purification Protein Expression & Purification Concentration & Purity Check Concentration & Purity Check Protein Expression & Purification->Concentration & Purity Check Crystallization Screening Crystallization Screening Concentration & Purity Check->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Crystal Harvesting & Cryo-protection Crystal Harvesting & Cryo-protection Crystal Optimization->Crystal Harvesting & Cryo-protection X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Harvesting & Cryo-protection->X-ray Diffraction Data Collection Data Processing & Scaling Data Processing & Scaling X-ray Diffraction Data Collection->Data Processing & Scaling Phase Determination Phase Determination Data Processing & Scaling->Phase Determination Model Building Model Building Phase Determination->Model Building Structure Refinement & Validation Structure Refinement & Validation Model Building->Structure Refinement & Validation PDB Deposition PDB Deposition Structure Refinement & Validation->PDB Deposition

Caption: Workflow for X-ray crystallography.

cluster_prep Sample Preparation cluster_data Data Acquisition cluster_proc Image Processing cluster_model Model Building & Validation Protein-ZD0947 Complex Formation Protein-ZD0947 Complex Formation Grid Preparation & Vitrification Grid Preparation & Vitrification Protein-ZD0947 Complex Formation->Grid Preparation & Vitrification Microscope Alignment & Screening Microscope Alignment & Screening Grid Preparation & Vitrification->Microscope Alignment & Screening Automated Data Collection Automated Data Collection Microscope Alignment & Screening->Automated Data Collection Motion Correction & CTF Estimation Motion Correction & CTF Estimation Automated Data Collection->Motion Correction & CTF Estimation Particle Picking Particle Picking Motion Correction & CTF Estimation->Particle Picking 2D Classification 2D Classification Particle Picking->2D Classification Ab initio 3D Reconstruction Ab initio 3D Reconstruction 2D Classification->Ab initio 3D Reconstruction 3D Classification & Refinement 3D Classification & Refinement Ab initio 3D Reconstruction->3D Classification & Refinement Model Building into EM Map Model Building into EM Map 3D Classification & Refinement->Model Building into EM Map Refinement & Validation Refinement & Validation Model Building into EM Map->Refinement & Validation PDB & EMDB Deposition PDB & EMDB Deposition Refinement & Validation->PDB & EMDB Deposition

Caption: Workflow for cryo-electron microscopy.

Biophysical Binding Assays

Protocols for assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be detailed to provide quantitative binding kinetics and thermodynamics.

Signaling Pathways and Logical Relationships

Diagrams illustrating the mechanism of action of this compound would be generated.

Hypothetical this compound Mechanism of Action

This diagram would show how this compound interacts with its target and modulates a downstream signaling pathway.

This compound This compound TargetProtein Target Protein This compound->TargetProtein Binds to DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Inhibits DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 Activates CellularResponse Cellular Response DownstreamEffector2->CellularResponse Leads to

Caption: Hypothetical signaling pathway.

Researchers, scientists, and drug development professionals are encouraged to provide the necessary specifics about this compound to enable the creation of a detailed and accurate technical guide.

Methodological & Application

Application Notes and Protocols for ZD0947 in [Cell Line]

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for the experimental compound "ZD0947" have not yielded specific information regarding its experimental protocols, mechanism of action, or quantitative data in any cell line. It is possible that "this compound" may be an internal compound designation not yet publicly disclosed, a less common investigational drug, or a potential typographical error.

The information provided below is based on general methodologies for similar classes of anti-cancer compounds, such as tyrosine kinase inhibitors, and should be adapted and optimized based on the specific characteristics of this compound and the chosen cell line, once that information becomes available. One such example is ZD-1839 (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1]

General Experimental Protocols

Should this compound be an anti-proliferative or cytotoxic agent, the following standard assays would be essential to characterize its activity.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell viability, colorimetric or fluorescence-based assays are commonly employed. These assays measure metabolic activity or membrane integrity.[2][3]

MTT Assay Protocol (Colorimetric)

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from a dose-response curve.[2]

Calcein AM/Ethidium Homodimer-1 (EthD-1) Assay (Fluorometric)

This method allows for the simultaneous visualization of live and dead cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Staining: Add a solution containing both Calcein AM and EthD-1 to each well. Calcein AM stains viable cells green, while EthD-1 stains the nuclei of dead cells red.[3]

  • Incubation: Incubate for a short period as per the manufacturer's instructions.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths for each dye using a fluorescence microplate reader or visualize under a fluorescence microscope.

Apoptosis Assays

To investigate if this compound induces programmed cell death, or apoptosis, the Annexin V assay is a standard method.[4][5]

Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[7]

  • Washing: Wash the cells with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[4][6]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][7]

  • Incubation: Incubate at room temperature in the dark for 15 minutes.[5]

  • Analysis: Analyze the cells by flow cytometry.[4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (IC50 Values) of this compound in [Cell Line]

Cell LineTreatment Duration (hours)IC50 (µM)
[Cell Line Name]24Data Not Available
48Data Not Available
72Data Not Available

Table 2: Apoptosis Induction by this compound in [Cell Line]

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis% Viable Cells
Vehicle Control-Data Not AvailableData Not AvailableData Not Available
This compound[Concentration 1]Data Not AvailableData Not AvailableData Not Available
[Concentration 2]Data Not AvailableData Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

Visualizing the potential signaling pathways affected by this compound and the experimental workflows can aid in understanding its mechanism of action. As no specific pathway information for this compound is available, a generalized workflow for drug screening is presented.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation Cell_Culture Cell Line Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Compound_Prep This compound Preparation Compound_Prep->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50_Determination->Pathway_Analysis Data_Analysis Quantitative Data Analysis Apoptosis_Assay->Data_Analysis Pathway_Analysis->Data_Analysis Conclusion Conclusion on this compound Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for screening and characterizing a novel anti-cancer compound.

Should this compound be found to target a specific signaling pathway, such as the EGFR pathway, a diagram illustrating this would be highly beneficial. For instance, inhibition of a receptor tyrosine kinase would block downstream signaling cascades involved in cell proliferation and survival.

Further Research and Clarification Needed:

To provide a detailed and accurate application note for this compound, the following information is required:

  • Confirmation of the compound's identity.

  • The specific cell line(s) of interest.

  • Any existing data on its biological activity and mechanism of action.

Without this crucial information, the provided protocols and diagrams remain general and hypothetical. Researchers are strongly encouraged to perform literature searches with the correct compound name and consult internal documentation for specific experimental details.

References

Application Notes and Protocols: Characterization of ZD0947

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD0947 is a modulator of the sulphonylurea receptor (SUR), a regulatory subunit of ATP-sensitive potassium (K-ATP) channels.[1] Current research demonstrates its activity in causing vascular relaxation through the activation of these channels, with evidence suggesting that SUR2B may be the primary functional subunit in mouse portal vein K-ATP channels.[1] It is important to note that this compound is not documented as a kinase inhibitor; its mechanism of action is centered on ion channels.

This document provides an overview of this compound's known mechanism of action and detailed protocols for assays relevant to its biological target. Additionally, a general protocol for a kinase inhibitor assay is included for informational purposes, as the user's query indicated an interest in this application.

Mechanism of Action of this compound

This compound functions by modulating the activity of K-ATP channels. These channels are composed of a pore-forming inward-rectifier potassium channel (Kir6.x) subunit and a regulatory sulphonylurea receptor (SUR) subunit. In vascular smooth muscle, the activation of K-ATP channels by this compound leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle tissue.[1]

The signaling pathway for this compound-mediated vascular relaxation can be visualized as follows:

ZD0947_Mechanism_of_Action This compound This compound SUR2B SUR2B Subunit (of K-ATP Channel) This compound->SUR2B Binds to KATP_Channel K-ATP Channel Activation SUR2B->KATP_Channel Modulates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Relaxation Vascular Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: Mechanism of this compound in vascular smooth muscle.

Assays for Characterizing this compound Activity

The following are protocols for assays relevant to the characterization of this compound's effects on K-ATP channels.

Vascular Tension Assay

This assay measures the effect of this compound on the contractility of isolated vascular tissue.

Experimental Protocol:

  • Tissue Preparation: Isolate mouse portal veins and cut them into helical strips.

  • Mounting: Mount the strips in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 5 mN.

  • Compound Addition: Add this compound in a cumulative concentration-dependent manner.

  • Data Recording: Record changes in isometric tension using a force-displacement transducer.

  • Antagonist Studies: To confirm the involvement of K-ATP channels, pre-incubate tissues with a K-ATP channel blocker like glibenclamide before adding this compound.

Data Presentation:

CompoundConcentrationEffect on Spontaneous ContractionsKi (nM)
This compound0.1 - 10 µMConcentration-dependent reduction293
Glibenclamide300 nMAntagonized the effect of 3 µM this compound-

Data derived from studies on mouse portal vein.[1]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Experimental Protocol:

  • Cell Preparation: Isolate single smooth muscle cells from the mouse portal vein.

  • Configuration: Use the whole-cell or cell-attached patch-clamp configuration.

  • Recording: Hold the cell membrane potential at -60 mV.

  • Compound Application: Perfuse the cells with a solution containing this compound.

  • Current Measurement: Record the resulting glibenclamide-sensitive inward currents, which represent K-ATP channel activity.

Data Presentation:

ConfigurationThis compound ConcentrationObserved Effect
Whole-cell100 µMElicited inward glibenclamide-sensitive K+ currents
Cell-attached100 µMActivated glibenclamide-sensitive K+ channels

Data from freshly dispersed mouse portal vein myocytes.[1]

General Kinase Inhibitor Assay Protocol (For Informational Purposes)

While this compound is not a known kinase inhibitor, the following provides a general framework for a biochemical kinase assay to screen for potential inhibitors. This protocol is not specific to this compound.

Principle:

A kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate. An inhibitor will reduce this activity.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Incubation Incubate Kinase with Test Compound Reagents->Incubation Inhibitor Prepare Test Compound (e.g., this compound) Dilution Series Inhibitor->Incubation Initiation Initiate Reaction (Add ATP/Substrate Mix) Incubation->Initiation Reaction_Incubation Incubate at 30°C Initiation->Reaction_Incubation Termination Terminate Reaction Reaction_Incubation->Termination Detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) Termination->Detection

Caption: General workflow for a biochemical kinase inhibitor assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of the test compound in DMSO, then dilute in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilution to the wells of a microplate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody-based detection system).

    • Follow the manufacturer's instructions for the chosen detection method to measure the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation (Hypothetical for a Kinase Inhibitor):

CompoundTarget KinaseIC50 (nM)
Inhibitor XKinase A50
Inhibitor YKinase A200
Inhibitor ZKinase B150

Conclusion

The available scientific literature identifies this compound as a modulator of ATP-sensitive potassium channels, and its effects are best characterized using assays such as vascular tensiometry and patch-clamp electrophysiology. There is currently no evidence to suggest that this compound functions as a kinase inhibitor. The provided general kinase assay protocol serves as a guide for screening compounds for kinase inhibitory activity but is not directly applicable to the known biological function of this compound. Researchers interested in the effects of this compound should focus on experimental systems involving K-ATP channels.

References

a-a ZD0947 dosage for in vivo mouse studies

Author: BenchChem Technical Support Team. Date: December 2025

Caution: The compound "a-a ZD0947" appears to be a typographical error. Based on available scientific literature, the correct designation is likely Athis compound or This compound , which are synonyms for the same molecule. This compound was developed by AstraZeneca and investigated for the treatment of overactive bladder; however, its development was discontinued.[1] This document summarizes the publicly available information on this compound, with a focus on its mechanism of action.

Note: There is no publicly available data on the in vivo dosage of this compound in mouse studies. The information provided below is based on in vitro studies.

Mechanism of Action

This compound is a potassium channel opener.[1] Specifically, it functions as an activator of ATP-sensitive potassium (KATP) channels in smooth muscle cells.[2][3] The activation of these channels leads to potassium ion efflux, which hyperpolarizes the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to the relaxation of smooth muscle tissue.[2][3]

Signaling Pathway

ZD0947_Mechanism_of_Action This compound This compound KATP_channel KATP Channel (SUR2B/Kir6.x) This compound->KATP_channel Activates K_efflux K+ Efflux KATP_channel->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx (Inhibition) Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Leads to

Caption: Mechanism of this compound action in smooth muscle cells.

In Vitro Experimental Data

The following table summarizes the concentrations of this compound used in an in vitro study on freshly dispersed mouse portal vein myocytes.

ParameterConcentrationEffect
Inhibition of spontaneous contractions (Ki)293 nMReversibly reduced spontaneous contractions in mouse portal vein.[3]
Elicitation of KATP currents30 µM - 100 µMElicited inward glibenclamide-sensitive KATP currents.[3]
Activation of K+ channels100 µMActivated glibenclamide-sensitive K+ channels in cell-attached mode.[3]

Experimental Protocols

Note: No specific in vivo protocols for this compound administration in mice are available in the published literature. The following is a general, hypothetical protocol for in vivo studies of a research compound in mice. Researchers must develop a specific protocol based on the physicochemical properties of this compound and institutional guidelines.

Hypothetical In Vivo Study Workflow

in_vivo_workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis p1 Compound Formulation (Vehicle Selection) p2 Animal Acclimatization p3 Randomization into Groups a1 Compound Administration (e.g., i.p., p.o., i.v.) p3->a1 a2 Regular Monitoring (Health, Behavior, Weight) a1->a2 an1 Endpoint Reached a2->an1 an2 Tissue/Blood Collection an1->an2 an3 Data Analysis (e.g., Histology, Biomarkers) an2->an3

Caption: A generalized workflow for in vivo compound testing in mice.

1. Compound Formulation (Vehicle Selection)

  • The choice of vehicle is critical and depends on the solubility and stability of this compound. Common vehicles for in vivo mouse studies include:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or corn oil (Note: DMSO concentration should be kept low, typically <10%, to avoid toxicity).

    • Carboxymethylcellulose (CMC) for oral administration.

2. Animal Handling and Acclimatization

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Mice should be allowed to acclimatize to the facility for at least one week prior to the start of the experiment.

3. Administration Route and Schedule

  • The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.), subcutaneous (s.c.)) and the dosing schedule (e.g., once daily, twice daily) would need to be determined through pharmacokinetic and tolerability studies, which are not publicly available for this compound.

4. Monitoring

  • Mice should be monitored regularly for any signs of toxicity, including changes in weight, behavior, and overall health.

5. Endpoint and Tissue Collection

  • The study endpoint will be determined by the experimental question.

  • At the endpoint, mice are euthanized, and tissues and/or blood are collected for analysis.

Disclaimer: The information provided is for research purposes only and is based on limited publicly available data. The absence of in vivo data for this compound necessitates careful dose-finding and toxicity studies before any in vivo experiments are conducted.

References

Application Notes and Protocols: Solubility and Stability of a-a ZD0947 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to determining the solubility and stability of the investigational compound a-a ZD0947 in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in drug discovery and development. The following protocols and data presentation formats are intended to serve as a standardized methodology for researchers. Adherence to these guidelines will ensure the generation of reliable and reproducible data, crucial for the accurate interpretation of in vitro and in vivo experimental results.

Introduction

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely utilized in pharmacological and biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2][3] The accurate determination of a compound's solubility and stability in DMSO is a critical first step in the drug development pipeline. Poor solubility can lead to inaccurate dosing and underestimated potency, while instability can result in the formation of degradation products with altered or toxicological profiles. This document outlines the essential protocols for characterizing the solubility and assessing the stability of a-a this compound in DMSO, ensuring data integrity for downstream applications.

Quantitative Data Summary

Solubility of a-a this compound in DMSO

The solubility of a-a this compound in DMSO should be determined at various temperatures to inform on appropriate storage and handling conditions. The following table provides a template for presenting such data.

Temperature (°C)Maximum Solubility (mM)Method of Determination
4[Insert Value]Visual Inspection (Turbidity)
25 (Room Temp)[Insert Value]HPLC-UV
37[Insert Value]HPLC-UV

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Stability of a-a this compound in DMSO

The stability of a-a this compound in DMSO should be assessed over time at different storage temperatures. The percentage of the parent compound remaining is a key indicator of its stability.

Storage Temp (°C)Time Point% a-a this compound RemainingDegradation Products Observed? (Yes/No)
-8024 hours[Insert Value][Insert Value]
-801 week[Insert Value][Insert Value]
-801 month[Insert Value][Insert Value]
-2024 hours[Insert Value][Insert Value]
-201 week[Insert Value][Insert Value]
-201 month[Insert Value][Insert Value]
424 hours[Insert Value][Insert Value]
41 week[Insert Value][Insert Value]
25 (Room Temp)24 hours[Insert Value][Insert Value]
25 (Room Temp)1 week[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Protocol for Determining Solubility of a-a this compound in DMSO

Objective: To determine the maximum concentration of a-a this compound that can be dissolved in DMSO at various temperatures.

Materials:

  • a-a this compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermomixer or incubator

  • Calibrated analytical balance

  • Microcentrifuge

  • HPLC-UV system

  • Appropriate vials and consumables

Methodology:

  • Preparation of Supersaturated Stock Solution:

    • Weigh out an excess amount of a-a this compound (e.g., 10 mg) into a microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 100 µL) to achieve a concentration known to be above the expected solubility limit.

    • Vortex the mixture vigorously for 2 minutes.

  • Equilibration:

    • Incubate the suspension at the desired temperatures (4°C, 25°C, and 37°C) for 24 hours with continuous gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Perform a serial dilution of the supernatant with DMSO.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of a-a this compound.

    • The concentration of the undiluted supernatant represents the maximum solubility at that temperature.

Protocol for Assessing the Stability of a-a this compound in DMSO

Objective: To evaluate the chemical stability of a-a this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • a-a this compound

  • Anhydrous DMSO

  • HPLC-UV system

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

  • Appropriate vials and consumables

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of a-a this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and inject it into the HPLC-UV system.

    • The peak area of the parent compound at this time point is considered 100%.

  • Storage and Sampling:

    • Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles.

    • Store the aliquots at the specified temperatures: -80°C, -20°C, 4°C, and 25°C.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.

    • Allow the sample to thaw and equilibrate to room temperature.

    • Analyze the sample by the same HPLC-UV method used for the time-zero analysis.

  • Data Analysis:

    • Calculate the percentage of a-a this compound remaining at each time point relative to the time-zero sample.

    • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh excess a-a this compound B Add Anhydrous DMSO A->B C Vortex to Mix B->C D Incubate at 4°C, 25°C, 37°C (24 hours with agitation) C->D E Centrifuge to pellet solid D->E F Collect Supernatant E->F G Serial Dilution F->G H HPLC-UV Analysis G->H I Determine Concentration H->I Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Time-Point Analysis A Prepare a-a this compound Stock Solution in DMSO B Analyze Time Zero Sample (HPLC-UV) A->B C Aliquot Stock Solution B->C D Store at -80°C, -20°C, 4°C, 25°C C->D E Retrieve Aliquots at Designated Time Points D->E F HPLC-UV Analysis E->F G Calculate % Remaining & Identify Degradants F->G

References

Application Notes and Protocols for ZD0947 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD0947 is a novel ATP-sensitive potassium (KATP) channel opener formerly under development by AstraZeneca.[1][2][3] It has been investigated for its potential therapeutic effects in conditions such as overactive bladder.[1][3][4] this compound functions by activating KATP channels, which are crucial in regulating the resting membrane potential in various cell types, including smooth muscle cells.[4][5] Specifically, it shows a degree of selectivity for the SUR2B subunit, a component of KATP channels found in vascular and bladder smooth muscle.[5][6] Although the clinical development of this compound was discontinued (B1498344) by AstraZeneca due to its failure to meet the target product profile, the compound remains a valuable tool for in vitro research into KATP channel pharmacology.[2]

These application notes provide detailed protocols and data for the use of this compound in high-throughput screening (HTS) assays, particularly for the characterization of KATP channel modulators.

Mechanism of Action and Signaling Pathway

This compound is an activator of ATP-sensitive potassium (KATP) channels.[5] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[5] The specific subunit composition (Kir6.1 or Kir6.2, and SUR1, SUR2A, or SUR2B) determines the channel's physiological and pharmacological properties.[5][6]

This compound demonstrates a preference for KATP channels containing the SUR2B subunit, which are prominently expressed in smooth muscle tissues.[5][6] By opening these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable, resulting in the relaxation of smooth muscle.[5]

ZD0947_Signaling_Pathway This compound This compound KATP_channel KATP Channel (Kir6.x/SUR2B) This compound->KATP_channel Activates K_efflux K+ Efflux KATP_channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Smooth_Muscle_Relaxation Smooth Muscle Relaxation Hyperpolarization->Smooth_Muscle_Relaxation Results in

This compound Mechanism of Action

Quantitative Data

The following tables summarize the quantitative data for this compound and other KATP channel modulators from a fluorescence-based thallium flux high-throughput screening assay using HEK293 cells stably expressing different human KATP channel subtypes.[6]

Table 1: Potency (pEC50) of KATP Channel Openers

CompoundKir6.1/SUR2BKir6.2/SUR1Kir6.2/SUR2A
This compound 6.1 ± 0.1 < 5.0 < 5.0
Levcromakalim7.2 ± 0.15.8 ± 0.16.2 ± 0.1
Pinacidil6.5 ± 0.15.2 ± 0.15.5 ± 0.1
Diazoxide5.3 ± 0.15.5 ± 0.1< 5.0

Data are presented as mean ± S.E.M. (n=3-5). Data sourced from Jacobsen et al., 2023.[6]

Table 2: Selectivity Profile of KATP Channel Openers

CompoundSelectivity for Kir6.1/SUR2B over Kir6.2/SUR1Selectivity for Kir6.1/SUR2B over Kir6.2/SUR2A
This compound > 13-fold > 13-fold
Levcromakalim25-fold10-fold
Pinacidil20-fold10-fold
Diazoxide0.6-fold> 2-fold

Selectivity is calculated from the EC50 values. Data sourced from Jacobsen et al., 2023.[6]

Experimental Protocols

High-Throughput Screening Protocol: Fluorescence-Based Thallium Flux Assay

This protocol is adapted from a study characterizing KATP channel modulators.[6] This assay measures the influx of thallium (Tl+), a surrogate for K+, through activated KATP channels using a Tl+-sensitive fluorescent dye.

I. Materials and Reagents

  • HEK293 cells stably expressing human KATP channel subtypes (Kir6.1/SUR2B, Kir6.2/SUR1, Kir6.2/SUR2A)

  • Culture medium: DMEM, 10% FBS, 1% penicillin-streptomycin, appropriate selection antibiotic (e.g., G418)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulation Buffer: Assay buffer containing a high concentration of Tl+ (e.g., 2 mM Tl2SO4)

  • FluoZin-2 AM dye (or similar Tl+-sensitive dye)

  • Pluronic F-127

  • This compound and other test compounds

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

II. Experimental Workflow

HTS_Workflow Cell_Seeding 1. Seed HEK293 cells into 384-well plates Incubation_1 2. Incubate overnight at 37°C, 5% CO2 Cell_Seeding->Incubation_1 Dye_Preparation 3. Prepare FluoZin-2 AM dye loading solution Incubation_1->Dye_Preparation Dye_Addition 4. Add dye solution to cells Dye_Preparation->Dye_Addition Incubation_2 5. Incubate for 1 hour at 37°C, 5% CO2 Dye_Addition->Incubation_2 FLIPR_Setup 7. Place cell and compound plates into fluorescence plate reader Incubation_2->FLIPR_Setup Compound_Plate 6. Prepare compound plates with serial dilutions of this compound Compound_Plate->FLIPR_Setup Baseline_Read 8. Read baseline fluorescence FLIPR_Setup->Baseline_Read Compound_Transfer 9. Transfer compounds to cell plate Baseline_Read->Compound_Transfer Kinetic_Read_1 10. Read fluorescence kinetically Compound_Transfer->Kinetic_Read_1 Stimulation_Addition 11. Add Thallium stimulation buffer Kinetic_Read_1->Stimulation_Addition Kinetic_Read_2 12. Read fluorescence kinetically Stimulation_Addition->Kinetic_Read_2 Data_Normalization 13. Normalize fluorescence data Kinetic_Read_2->Data_Normalization Curve_Fitting 14. Fit concentration-response curves Data_Normalization->Curve_Fitting Parameter_Calculation 15. Calculate pEC50 and max response Curve_Fitting->Parameter_Calculation

References

a-a Application of ZD0947 in cancer research models

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the topic of this request, the compound AZD0947 is not a therapeutic agent for cancer research. Available information indicates that Athis compound is a potassium (K+) channel opener.[1] This compound was under investigation by AstraZeneca for the potential treatment of overactive bladder.[1]

Development of Athis compound appears to have been discontinued. The drug was in Phase II clinical trials as of March 2003, but by October 2004, it was no longer listed in the company's development pipeline.[1]

Due to the fact that Athis compound was not developed for oncological applications, there is no publicly available data on its use in cancer research models. Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound in the context of cancer research is not possible.

References

Application Notes and Protocols for Studying Signal Transduction Pathways with AZD0947

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0947 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, demonstrating a preference for the Kir6.1/SUR2B subtype. This subtype is predominantly expressed in vascular smooth muscle cells, making Athis compound a valuable pharmacological tool for investigating signal transduction pathways involved in the regulation of smooth muscle tone and vasodilation. This document provides detailed application notes and experimental protocols for utilizing Athis compound to study these pathways.

KATP channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential. The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to muscle relaxation. Athis compound, by activating Kir6.1/SUR2B channels, provides a specific mechanism to induce these downstream effects and study the associated signaling cascades.

Mechanism of Action

Athis compound acts as an agonist on the sulfonylurea receptor (SUR) subunit of the KATP channel complex. Specifically, it shows a preference for the SUR2B isoform, which is typically associated with the Kir6.1 pore-forming subunit in smooth muscle.[1] This interaction promotes the open state of the channel, leading to the series of events outlined below.

SignalTransduction_Athis compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Athis compound Athis compound KATP_channel KATP Channel (Kir6.1/SUR2B) Athis compound->KATP_channel Activates K_ion K+ KATP_channel->K_ion K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in ↓ Ca²⁺ Influx Ca_ion_out ↓ Intracellular [Ca²⁺] Ca_ion_in->Ca_ion_out Hyperpolarization->Ca_channel Inactivates Relaxation Smooth Muscle Relaxation Ca_ion_out->Relaxation

Figure 1: Athis compound Signaling Pathway in Smooth Muscle Cells.

Data Presentation

The following table summarizes the quantitative data available for Athis compound (also reported as this compound) from published studies.

ParameterValueTissue/Cell TypeSpeciesReference
Relaxation of Pre-contracted Tissue
Potency Rank OrderPinacidil > This compound > DiazoxideHuman Detrusor Smooth MuscleHuman[2]
Electrophysiology
Glibenclamide-sensitive inward K+ currentConcentration-dependent increase (≥ 1 µM)Human Detrusor MyocytesHuman[2]
Inhibition of this compound-induced currents by Gliclazide (Ki)4.0 µMHuman Detrusor MyocytesHuman[2][3]
Reconstituted Channel Activity
Activation of SUR2B/Kir6.2 channelsConcentration-dependentHEK293 Cells-[3]
Activation of SUR2B/Kir6.1 channelsConcentration-dependentHEK293 Cells-[3]
Activation of SUR1/Kir6.2 and SUR2A/Kir6.2 channelsWeak activationHEK293 Cells-[3]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Athis compound-activated KATP Currents in HEK293 Cells

This protocol describes the whole-cell patch-clamp technique to measure KATP channel currents activated by Athis compound in HEK293 cells stably expressing Kir6.1 and SUR2B subunits.

Protocol_Electrophysiology cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing Kir6.1/SUR2B Plating Plate cells on poly-L-lysine coated coverslips Cell_Culture->Plating Incubation Incubate for 24-48h Plating->Incubation Patching Establish whole-cell configuration Incubation->Patching Baseline Record baseline current Patching->Baseline Application Perfuse with Athis compound (e.g., 10 µM) Baseline->Application Recording Record Athis compound-activated current Application->Recording Washout Washout with control solution Recording->Washout Analysis Analyze current-voltage (I-V) relationship and dose-response Recording->Analysis Blocker Apply Glibenclamide (e.g., 10 µM) to confirm KATP channel activity Washout->Blocker Blocker->Analysis

Figure 2: Experimental Workflow for Electrophysiological Recording.

Materials:

  • HEK293 cells stably expressing Kir6.1/SUR2B

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH)

  • Athis compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing Kir6.1/SUR2B in standard culture medium.

    • 24-48 hours before the experiment, plate the cells onto poly-L-lysine coated glass coverslips at a low density to allow for easy patching of individual cells.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Record baseline currents.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 200 ms) to determine the current-voltage (I-V) relationship at baseline.

    • Perfuse the cell with the external solution containing the desired concentration of Athis compound (e.g., starting from 0.1 µM up to 100 µM for a dose-response curve).

    • Record the current in the presence of Athis compound and apply the voltage ramp protocol.

    • To confirm the current is through KATP channels, co-apply a KATP channel blocker such as glibenclamide (e.g., 10 µM) with Athis compound and observe the inhibition of the current.

  • Data Analysis:

    • Subtract the baseline current from the Athis compound-activated current to isolate the specific current.

    • Plot the I-V curves to determine the reversal potential.

    • For dose-response analysis, plot the current amplitude at a specific voltage against the concentration of Athis compound and fit the data to a Hill equation to determine the EC₅₀.

Protocol 2: In Vitro Smooth Muscle Tension Measurement

This protocol describes the measurement of Athis compound-induced relaxation of pre-contracted smooth muscle strips using an organ bath setup.

Protocol_TensionMeasurement cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect smooth muscle tissue (e.g., aorta, bladder) Strips Prepare muscle strips (e.g., 2x10 mm) Dissection->Strips Mounting Mount strips in organ bath Strips->Mounting Equilibration Equilibrate under tension in Krebs solution Mounting->Equilibration Contraction Induce stable contraction (e.g., with Phenylephrine or Carbachol) Equilibration->Contraction Dose_Response Cumulative addition of Athis compound Contraction->Dose_Response Recording Record tension changes Dose_Response->Recording Analysis Calculate % relaxation and construct dose-response curve to find EC₅₀ Recording->Analysis

Figure 3: Experimental Workflow for Smooth Muscle Tension Measurement.

Materials:

  • Smooth muscle tissue (e.g., rat aorta, guinea pig taenia coli, or human detrusor muscle)

  • Organ bath system with force transducers and data acquisition

  • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

  • Contractile agent (e.g., Phenylephrine, Carbachol, KCl)

  • Athis compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Dissect the desired smooth muscle tissue in cold Krebs-Henseleit solution.

    • Carefully cut the tissue into strips of appropriate size (e.g., 2 mm wide and 10 mm long).

    • Mount the strips in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Contraction:

    • Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue).

    • Wash the tissues every 15-20 minutes with fresh Krebs-Henseleit solution.

    • Induce a stable submaximal contraction using a contractile agent (e.g., 1 µM Phenylephrine for vascular smooth muscle, or 1 µM Carbachol for bladder smooth muscle).

  • Athis compound Application:

    • Once a stable contraction plateau is reached, add Athis compound cumulatively to the organ bath to construct a concentration-response curve (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a steady-state relaxation at each concentration before adding the next.

  • Data Analysis:

    • Express the relaxation at each concentration of Athis compound as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the Athis compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum relaxation (Emax).

    • To confirm the involvement of KATP channels, a separate experiment can be performed where the tissue is pre-incubated with glibenclamide (e.g., 10 µM) before the addition of the contractile agent and Athis compound.

Conclusion

Athis compound is a selective activator of the smooth muscle-type KATP channel, Kir6.1/SUR2B. This specificity makes it an excellent tool for elucidating the role of this channel in various physiological and pathophysiological processes related to smooth muscle function. The protocols provided herein offer a framework for researchers to investigate the electrophysiological and functional consequences of Athis compound-mediated KATP channel activation, thereby advancing our understanding of the signal transduction pathways governing smooth muscle contractility.

References

Application Notes and Protocols for ZD0947 Treatment in a-a Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ZD0947, a modulator of the sulphonylurea receptor (SUR) subunit of ATP-sensitive potassium (KATP) channels, in both recombinant and primary cell culture systems. The provided methodologies are compiled from established research to ensure reproducibility and accurate assessment of this compound's effects on cellular electrophysiology and function.

Introduction to this compound

This compound is a potent activator of ATP-sensitive potassium (KATP) channels, with a particular selectivity for channels containing the SUR2B subunit, which are predominantly found in smooth muscle tissues.[1] Its action involves opening these channels, leading to potassium efflux and hyperpolarization of the cell membrane. This mechanism makes this compound a valuable tool for studying the physiological roles of KATP channels in various cell types and a potential therapeutic agent for conditions involving smooth muscle excitability.

Cell Line and Primary Cell Recommendations

The selection of an appropriate cell system is critical for studying the effects of this compound. The following have been successfully used:

  • HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are an ideal host for the heterologous expression of specific KATP channel subunits. This allows for the precise investigation of this compound's activity on defined channel compositions, such as Kir6.1/SUR2B or Kir6.2/SUR2B.[1]

  • Primary Smooth Muscle Cells: For studying the effects of this compound in a more physiologically relevant context, primary smooth muscle cells isolated from tissues such as the urinary bladder (detrusor) or vas deferens are recommended. These cells endogenously express the KATP channel subunits targeted by this compound.

Cell Culture Conditions

Consistent and appropriate cell culture conditions are paramount for obtaining reliable and reproducible data.

HEK293 Cell Culture for KATP Channel Expression

Table 1: Culture Conditions for HEK293 Cells

ParameterRecommendation
Basal Medium Dulbecco's Modified Eagle's Medium (DMEM)
Serum 10% (v/v) Fetal Bovine Serum (FBS)
Supplements 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin
Incubation Temp. 37°C
Atmosphere 5% CO₂ in a humidified incubator
Subculture When cells reach 80-90% confluency
Primary Smooth Muscle Cell Culture

Table 2: Culture Conditions for Primary Smooth Muscle Cells

ParameterRecommendation
Basal Medium Dulbecco's Modified Eagle's Medium (DMEM)
Serum 10-20% (v/v) Fetal Bovine Serum (FBS)
Supplements 100 U/mL Penicillin, 100 µg/mL Streptomycin
Incubation Temp. 37°C
Atmosphere 5% CO₂ in a humidified incubator
Medium Change Every 2-3 days

Experimental Protocols

This compound Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final desired concentration in the culture medium or experimental buffer.

Table 3: this compound Treatment Parameters

ParameterRecommendation
Stock Solution Solvent Dimethyl sulfoxide (DMSO)
Working Concentrations 0.1 µM to 100 µM
Vehicle Control An equivalent volume of DMSO as used for the highest this compound concentration
Protocol for Transient Transfection of HEK293 Cells

This protocol is for expressing specific KATP channel subunits in HEK293 cells to study the effects of this compound.

  • Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Mixture Preparation: Prepare a mixture of plasmid DNA (encoding the desired Kir6.x and SUR.x subunits) and a suitable transfection reagent according to the manufacturer's instructions.

  • Transfection: Add the transfection mixture to the cells and incubate for 24-48 hours to allow for protein expression.

  • This compound Treatment: After the incubation period, the cells can be used for experiments involving this compound treatment.

Protocol for Isolation of Primary Detrusor Smooth Muscle Cells

This protocol outlines the enzymatic digestion method for isolating primary smooth muscle cells from the urinary bladder.

  • Tissue Dissection: Aseptically dissect the urinary bladder and remove the urothelium and connective tissue to isolate the detrusor muscle.

  • Enzymatic Digestion: Mince the tissue and incubate in a digestion solution containing collagenase and trypsin at 37°C.

  • Cell Dissociation: Gently triturate the digested tissue to release single cells.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in fresh culture medium, and plate the cells in a culture flask.

  • Cell Culture: Maintain the cells in a CO₂ incubator, changing the medium every 2-3 days. Cells will be ready for experiments after reaching an appropriate confluency.

Protocol for Patch-Clamp Electrophysiology

This protocol is for measuring the electrophysiological effects of this compound on KATP channels.

  • Cell Preparation: Prepare the transfected HEK293 cells or primary smooth muscle cells on coverslips suitable for microscopy.

  • Solution Preparation: Prepare the internal (pipette) and external (bath) solutions.

    Table 4: Example Electrophysiology Solutions

    SolutionComposition
    External (Bath) 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4)
    Internal (Pipette) 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, with or without ATP as required (pH 7.2)
  • Recording: Using a patch-clamp amplifier and micromanipulator, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Record membrane currents in response to voltage-clamp protocols before and after the application of this compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

ZD0947_Signaling_Pathway cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x + SUR2B) K_ion K+ KATP->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Leads to This compound This compound This compound->KATP Activates Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Results in Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_analysis Data Analysis A HEK293 Cell Culture & Transfection with KATP subunits C This compound Treatment A->C B Primary Smooth Muscle Cell Isolation & Culture B->C D Patch-Clamp Electrophysiology C->D E Measurement of Membrane Current D->E F Dose-Response Analysis E->F

References

Troubleshooting & Optimization

ZD0947 not showing expected efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ZD0947 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and ensure you achieve the expected efficacy in your experiments.

Understanding this compound: Mechanism of Action

This compound is a modulator of the sulphonylurea receptor (SUR), a regulatory subunit of the ATP-sensitive potassium (KATP) channel. Specifically, this compound is an opener of KATP channels, with a degree of selectivity for channels containing the SUR2B subunit, which are prominently expressed in smooth muscle tissues. The expected efficacy of this compound is therefore related to the relaxation of smooth muscles, making it a valuable tool for studying physiological processes regulated by these channels and for investigating its potential in conditions such as overactive bladder and hypertension.

The activation of KATP channels by this compound leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) and leading to smooth muscle relaxation.

This compound Signaling Pathway

ZD0947_Mechanism cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x + SUR2B) K_efflux K+ Efflux KATP->K_efflux Opens This compound This compound This compound->KATP Binds to SUR2B subunit and activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->Ca_channel Inhibits opening Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Troubleshooting Guide & FAQs

Researchers may encounter a variety of issues when working with this compound. This section provides answers to frequently asked questions and a guide to troubleshooting common problems.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected smooth muscle relaxation with this compound. What are the possible reasons?

A1: A lack of expected efficacy can stem from several factors, including issues with the compound, the experimental setup, or the biological system. Consider the following:

  • Compound Integrity: Ensure the proper storage and handling of this compound. Verify its concentration and solubility in your experimental buffer.

  • Cell/Tissue Health: The viability and health of your smooth muscle cells or tissue preparations are critical. Unhealthy cells may not respond appropriately to stimuli.

  • Target Expression: Confirm the expression of the target KATP channel subunits (specifically SUR2B and Kir6.x) in your experimental model.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect temperature, pH, or ion concentrations in your buffers, can affect channel activity.

  • ATP Concentration: KATP channels are inhibited by high intracellular ATP concentrations. If your experimental conditions lead to artificially high ATP levels, the effect of this compound may be masked.[1]

Q2: The response to this compound is inconsistent between experiments. What could be causing this variability?

A2: Inconsistent results are often due to subtle variations in experimental procedures. Key areas to check include:

  • Cell Passage Number: For cell culture experiments, use cells within a consistent and low passage number range, as ion channel expression can change with prolonged culturing.

  • Reagent Preparation: Prepare fresh solutions and buffers for each experiment to avoid degradation of components.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Environmental Factors: Control for environmental factors such as temperature and CO2 levels, as these can influence cell health and responsiveness.

Q3: We are observing a smaller than expected effect of this compound compared to other KATP channel openers. Why might this be?

A3: The potency and efficacy of KATP channel openers can vary depending on the specific KATP channel subtype and the experimental conditions. This compound has a particular profile, being a relatively effective activator of smooth muscle-type KATP channels (SUR2B/Kir6.1 and SUR2B/Kir6.2) but a partial antagonist of pancreatic and cardiac KATP channels.[2] The peak amplitude of the membrane current elicited by this compound may be smaller than that of other openers like pinacidil.[3]

Q4: How can I confirm that the effect I am seeing is specifically mediated by KATP channels?

A4: To confirm the mechanism of action, you can use a KATP channel blocker. Glibenclamide is a commonly used antagonist that should reverse the effects of this compound.[1][3] Performing experiments in the presence and absence of glibenclamide will help to verify that the observed smooth muscle relaxation is indeed due to the activation of KATP channels.

Troubleshooting Workflow

If you are not observing the expected efficacy of this compound, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow Start No/Low Efficacy Observed Compound 1. Verify Compound Integrity - Check storage, age, and solubility - Confirm concentration Start->Compound System 2. Assess Biological System - Check cell/tissue viability - Verify target (SUR2B) expression - Use low passage number cells Compound->System Compound OK Outcome1 Issue Identified & Resolved Compound->Outcome1 Issue Found Protocol 3. Review Experimental Protocol - Check buffer composition (ions, pH) - Verify temperature and incubation times - Ensure appropriate controls are included System->Protocol System OK System->Outcome1 Issue Found Data 4. Analyze Data Acquisition & Interpretation - Check for high background noise - Ensure appropriate statistical analysis - Compare with positive controls Protocol->Data Protocol OK Protocol->Outcome1 Issue Found Data->Outcome1 Issue Found Outcome2 Consult Further Resources Data->Outcome2 No obvious issues

Caption: A step-by-step workflow for troubleshooting unexpected this compound efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's efficacy. Note that potency can vary depending on the specific tissue and experimental conditions.

Parameter Value Experimental System Reference
Ki (relaxation) 293 nMMouse portal vein[3]
Ki (current inhibition by Gliclazide) 4.0 µMHuman detrusor myocytes[1]
Compound Relative Potency (Relaxation of CCh-induced contraction) Experimental System Reference
Pinacidil>Human detrusor[1]
This compound >Human detrusor[1]
DiazoxideHuman detrusor[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

In Vitro Smooth Muscle Tension Measurement

This protocol describes how to measure the relaxant effect of this compound on pre-contracted smooth muscle strips.

Materials:

  • Isolated smooth muscle tissue (e.g., bladder detrusor, portal vein)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Contractile agonist (e.g., Carbachol (CCh), KCl)

  • KATP channel blocker (e.g., Glibenclamide)

  • Organ bath system with force transducer and data acquisition software

Procedure:

  • Prepare smooth muscle strips and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

  • Induce a stable contraction using a contractile agonist (e.g., 1 µM Carbachol).

  • Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 0.1 µM to 100 µM).

  • Record the relaxation response at each concentration.

  • To confirm the mechanism, in a separate set of experiments, pre-incubate the tissue with a KATP channel blocker (e.g., 10 µM Glibenclamide) for 20-30 minutes before adding the contractile agonist and this compound.

  • Analyze the data to generate concentration-response curves and calculate EC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to measure this compound-induced KATP channel currents in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External (bath) solution

  • Internal (pipette) solution

  • This compound stock solution

  • Data acquisition and analysis software

Procedure:

  • Prepare isolated smooth muscle cells and plate them on coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single smooth muscle cell.

  • Hold the cell at a holding potential of -60 mV.

  • Perfuse the cell with the external solution containing this compound at various concentrations.

  • Record the induced inward K+ currents.

  • To confirm the involvement of KATP channels, co-perfuse with Glibenclamide to observe the inhibition of the this compound-induced current.

  • Analyze the current-voltage relationship and dose-response characteristics of the this compound-induced currents.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assess this compound Efficacy Tissue_Prep 1. Prepare Biological Sample (Isolated tissue or cells) Start->Tissue_Prep Functional_Assay 2. Perform Functional Assay (e.g., Organ Bath) Tissue_Prep->Functional_Assay Electrophysiology 3. Perform Electrophysiology (e.g., Patch Clamp) Tissue_Prep->Electrophysiology Data_Analysis 4. Data Analysis - Generate Dose-Response Curves - Calculate EC50/IC50 values Functional_Assay->Data_Analysis Electrophysiology->Data_Analysis Mechanism_Validation 5. Mechanism Validation - Use KATP channel blockers (e.g., Glibenclamide) Data_Analysis->Mechanism_Validation Conclusion Conclusion: Characterize this compound Efficacy Mechanism_Validation->Conclusion

Caption: A generalized workflow for characterizing the efficacy of this compound.

References

Technical Support Center: Kinase Inhibitor Compound ZD0947

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the kinase inhibitor ZD0947. The information herein is intended to help identify and mitigate potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the hypothetical kinase "Kinase-X" in the "Signal-On" pathway, which is implicated in cell proliferation and survival. Its primary mechanism involves binding to the ATP-binding pocket of Kinase-X, thereby preventing phosphorylation of its downstream substrates.

Q2: I'm observing a phenotype inconsistent with the known function of Kinase-X. Could this be an off-target effect?

A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[1] If overexpressing a drug-resistant mutant of Kinase-X does not reverse the phenotype, it is likely due to the inhibition of one or more off-target kinases.[1]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: A common and effective approach is to perform a kinase selectivity profile by screening this compound against a broad panel of kinases.[1] This can be accomplished through commercial services that offer comprehensive kinome scanning. Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.[1]

Q4: What are best practices to minimize the impact of off-target effects in my experiments?

A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration. Correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discrepancy between biochemical and cell-based assay results. 1. High intracellular ATP concentration outcompeting the inhibitor.[1]2. The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[1]3. The target kinase is not expressed or is inactive in the cell line used.[1]1. Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or a NanoBRET assay.2. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[1]3. Verify the expression and phosphorylation status of the target kinase using Western blotting.[1]
Observed phenotype persists after target knockdown using RNAi. The phenotype is likely due to an off-target effect of this compound.1. Perform a kinome-wide selectivity screen to identify potential off-targets.2. Test other structurally distinct inhibitors of Kinase-X to see if they produce the same phenotype.
High levels of cell death at effective concentrations. The inhibitor may have off-target cytotoxic effects.1. Perform a dose-response curve to determine the IC50 for the on-target effect and the CC50 for cytotoxicity.2. Use a rescue experiment by overexpressing a drug-resistant mutant of the target to see if it alleviates cytotoxicity.[1]

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound (Illustrative Data)

Kinase Binding Affinity (Kd, nM) Percent Inhibition at 1 µM Notes
Kinase-X (On-Target) 15 95% Primary Target
Kinase-Y (Off-Target)25060%Potential for off-target effects at higher concentrations.
Kinase-Z (Off-Target)80025%Low probability of significant off-target effects.
Other Kinases>10,000<5%Considered non-significant.

Table 2: Comparison of On-Target vs. Off-Target IC50 Values (Illustrative Data)

Assay IC50 for Kinase-X (nM) IC50 for Kinase-Y (nM) Selectivity Ratio (Y/X)
Biochemical Assay1020020
Cell-Based Proliferation Assay50100020

Experimental Protocols

1. Kinase Selectivity Profiling:

  • Objective: To identify the on- and off-target kinases of this compound.

  • Methodology: A commercial kinome scanning service (e.g., Eurofins DiscoverX, Promega) is typically used. This compound is screened against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined. For hits showing significant inhibition, a dose-response curve is generated to determine the binding affinity (Kd) or IC50.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement of this compound with Kinase-X in a cellular context.

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant by Western blotting using an antibody against Kinase-X.

    • Binding of this compound is expected to stabilize Kinase-X, resulting in less aggregation at higher temperatures compared to the vehicle control.

3. Rescue Experiment:

  • Objective: To differentiate between on-target and off-target effects.

  • Methodology:

    • Generate a cell line that overexpresses a mutant version of Kinase-X that is resistant to this compound binding.

    • Treat both the wild-type and mutant-expressing cell lines with this compound.

    • Assess the phenotype of interest (e.g., cell viability, downstream signaling).

    • If the phenotype is reversed in the mutant-expressing cell line, it is considered an on-target effect.[1]

Visualizations

Signal_On_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK KinaseX Kinase-X ERK->KinaseX Substrate Downstream Substrate KinaseX->Substrate Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription This compound This compound This compound->KinaseX Inhibition

Caption: Intended signaling pathway of this compound.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Concentration Step 1: Titrate Inhibitor Concentration Start->Concentration Rescue Step 2: Perform Rescue Experiment Concentration->Rescue Decision Is Phenotype Rescued? Rescue->Decision KinomeScan Step 3: Kinome Selectivity Scan IdentifyOffTarget Identify Potential Off-Targets KinomeScan->IdentifyOffTarget OnTarget Conclusion: On-Target Effect Decision->OnTarget Yes OffTarget Conclusion: Off-Target Effect Decision->OffTarget No OffTarget->KinomeScan

Caption: Experimental workflow for troubleshooting off-target effects.

Troubleshooting_Logic Start Issue: Inconsistent Cellular Activity CheckConcentration Is Lowest Effective Concentration Used? Start->CheckConcentration CheckTarget Is Target Expressed and Active? CheckConcentration->CheckTarget Yes OptimizeConcentration Action: Optimize Concentration CheckConcentration->OptimizeConcentration No ConsiderOffTarget High Probability of Off-Target Effect CheckTarget->ConsiderOffTarget Yes ValidateTarget Action: Validate Target in Cell Line CheckTarget->ValidateTarget No PerformRescue Action: Perform Rescue Experiment ConsiderOffTarget->PerformRescue

Caption: Logical relationship for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting ZD0947 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ZD0947 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound precipitation in cell culture media?

A1: The most common cause of precipitation is the low aqueous solubility of this compound. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution and form a precipitate.[1][2]

Q2: Can the final concentration of the solvent in the media affect this compound solubility?

A2: Yes, the final concentration of the solvent, such as DMSO, can significantly impact the solubility of this compound. While a higher concentration of DMSO can help keep the compound dissolved, it can also be toxic to cells. It is crucial to optimize the final DMSO concentration to maintain this compound solubility while minimizing cell toxicity.[2]

Q3: Does the temperature of the media matter when preparing my this compound working solution?

A3: Absolutely. Adding this compound stock solution to cold media can decrease its solubility and promote precipitation. Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1]

Q4: I noticed precipitation after incubating my cells with this compound for a few hours. What could be the cause?

A4: Delayed precipitation can occur due to several factors, including interactions with media components, changes in pH of the media over time in the incubator, or the compound coming out of solution as it is metabolized by the cells.[1]

Q5: Could the type of cell culture media I'm using affect this compound solubility?

A5: Yes, different basal media formulations contain varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[1] If you are experiencing persistent precipitation, trying a different media formulation may be a viable solution.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture media.

Root Cause Analysis: This is typically due to the rapid change in solvent polarity when a concentrated organic stock is diluted into the aqueous media, exceeding the solubility limit of this compound.[1][2]

Solutions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains solubility and is tolerated by your cells (typically ≤ 0.5%).[2]

  • Serial Dilution: Instead of a single large dilution, perform a series of dilutions to gradually decrease the solvent concentration.[2]

  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C.[1]

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[1]

Issue 2: Delayed Precipitation in the Incubator

Symptoms: The media appears clear initially, but a precipitate forms after a period of incubation (hours to days).

Root Cause Analysis: This can be caused by the compound's instability in the media over time, interactions with media components, or changes in pH.[1]

Solutions:

  • Solubility Assessment in Media: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media over time.

  • Consider a Different Media Formulation: Test the solubility of this compound in alternative basal media.

  • Use of Solubilizing Agents: For in vitro assays, consider the use of low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68, if compatible with your experimental setup.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Make Intermediate Dilutions: Prepare a series of intermediate dilutions of the 10 mM stock in 100% DMSO.

  • Pre-warm Media: Warm your complete cell culture media to 37°C.

  • Final Dilution: Add a small volume of the appropriate DMSO stock to the pre-warmed media to achieve your desired final concentration. Add the stock dropwise while gently mixing.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[1]

Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
  • Prepare a Serial Dilution of this compound: In a 96-well plate, prepare a 2-fold serial dilution of your highest concentration this compound stock solution in DMSO.

  • Add to Media: Add a fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing your pre-warmed complete cell culture medium (e.g., 198 µL). Include a DMSO-only control.[1]

  • Incubate: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Observe and Quantify: Visually inspect the wells for precipitation at various time points (e.g., 0, 2, 6, 24 hours). For a quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance over time is the maximum working soluble concentration under your experimental conditions.

Data Presentation

ParameterRecommendationRationale
Primary Solvent 100% DMSOThis compound is a hydrophobic compound with good solubility in DMSO.
Stock Solution Concentration 10 mMA standard high-concentration stock for in vitro assays.
Final DMSO Concentration ≤ 0.5%To minimize solvent toxicity to cells while maintaining compound solubility.[2]
Media Temperature 37°CTo maximize solubility during the preparation of the working solution.[1]
Addition Method Dropwise with gentle mixingTo avoid rapid solvent exchange and localized high concentrations that can lead to precipitation.[1]

Visualizations

G cluster_0 Troubleshooting Immediate Precipitation A Precipitation Observed Immediately B Is Final DMSO Concentration > 0.5%? A->B C Reduce Final DMSO Concentration B->C Yes D Was Media Pre-warmed to 37°C? B->D No H Problem Resolved C->H E Pre-warm Media Before Dilution D->E No F Were Serial Dilutions Performed? D->F Yes E->H G Perform Serial Dilutions F->G No F->H Yes G->H

Caption: Troubleshooting workflow for immediate precipitation of this compound.

G cluster_1 Kinetic Solubility Assessment Workflow Start Start PrepStock Prepare Serial Dilution of this compound in DMSO Start->PrepStock AddMedia Add Dilutions to Pre-warmed Media PrepStock->AddMedia Incubate Incubate at 37°C AddMedia->Incubate Observe Visually Inspect and Measure Absorbance (0, 2, 6, 24h) Incubate->Observe Analyze Determine Highest Concentration Without Precipitation Observe->Analyze End End Analyze->End

Caption: Experimental workflow for kinetic solubility assessment.

References

Technical Support Center: ZD0947 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ZD0947 in animal models. Due to the limited publicly available information on this compound, this guide focuses on its known mechanism of action and offers general troubleshooting strategies for drug delivery in animal models that can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulphonylurea receptor (SUR) modulator.[1] It functions by activating ATP-sensitive potassium (KATP) channels, leading to vascular relaxation.[1] Specifically, it has been shown to act on the SUR2B subunit, which is a major functional component of KATP channels in the vascular smooth muscle of mice.[1]

Q2: What are the potential challenges in delivering this compound in animal models?

A2: While specific data for this compound is limited, general challenges in oral drug delivery for compounds in preclinical animal models include poor solubility, instability, and low bioavailability.[2][3] The delivery of drugs to target tissues often involves overcoming various biological barriers, such as the gastrointestinal tract and vascular endothelium.[2] The choice of animal model is also critical, as physiological and biochemical differences between species can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME).[2][4]

Q3: What formulation strategies could potentially improve this compound delivery?

A3: For poorly water-soluble drugs, formulation strategies such as the creation of solid dispersions with hydrophilic carriers can enhance dissolution and bioavailability.[5] Nanoscale drug delivery systems (DDNs) can also improve water solubility and bioavailability.[6] The choice of formulation will depend on the physicochemical properties of this compound and the intended route of administration.

Q4: Which animal models are most appropriate for studying this compound pharmacokinetics?

A4: The selection of an animal model should be based on similarities to human physiology, particularly concerning the expression and function of the drug's target (KATP channels) and relevant metabolic pathways.[2] Mice and rats are commonly used for initial pharmacokinetic and distribution studies.[2] For certain research questions, genetically modified models, such as humanized mouse models, can provide more predictive data on drug metabolism.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Bioavailability After Oral Administration Poor aqueous solubility of this compound. First-pass metabolism in the liver. Instability in the gastrointestinal (GI) tract.1. Formulation Optimization: Develop and screen various formulations such as solid dispersions, lipid-based formulations, or nanoparticles to improve solubility and dissolution rate.[5] 2. Route of Administration: Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the GI tract and first-pass metabolism for initial efficacy studies. 3. Permeability Enhancement: Co-administer with permeation enhancers, if appropriate and safe for the animal model.
High Variability in Pharmacokinetic (PK) Data Differences in animal age, sex, or health status. Inconsistent dosing technique. Food effects on drug absorption.1. Standardize Animal Cohorts: Use animals of the same age, sex, and from a single source. Ensure all animals are healthy before the study. 2. Refine Dosing Procedure: Ensure accurate and consistent administration of the dose volume and technique. For oral gavage, ensure the compound is delivered to the stomach. 3. Control Feeding Schedule: Standardize the fasting and feeding times of the animals relative to drug administration to minimize food-drug interactions.[2]
Lack of In Vivo Efficacy Despite In Vitro Potency Inadequate drug exposure at the target site. Rapid metabolism and clearance of the compound. Species differences in the drug target (KATP channel subunits).1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to correlate drug exposure with the pharmacological response.[7][8] This helps in determining the optimal dosing regimen. 2. Metabolite Profiling: Identify major metabolites and assess their activity and toxicity. 3. Target Engagement Studies: Use techniques like tissue microdialysis or specific biomarkers to confirm that this compound is reaching and interacting with the KATP channels in the target tissue.
Unexpected Toxicity or Adverse Effects Off-target effects of the compound. Formulation excipient toxicity. Saturation of metabolic pathways at higher doses.1. Dose-Range Finding Studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out toxicity from the formulation components. 3. Histopathology and Clinical Pathology: Perform detailed analysis of tissues and blood samples to identify any pathological changes.

Experimental Protocols

Due to the lack of specific published studies on this compound delivery, detailed experimental protocols are not available. However, below is a generalized workflow for evaluating the in vivo delivery of a novel compound like this compound.

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Animal Studies cluster_analysis Data Analysis physchem Physicochemical Characterization (Solubility, pKa, LogP) form_dev Develop Formulations (e.g., Solution, Suspension, Solid Dispersion) physchem->form_dev invitro_perm In Vitro Permeability Assay (e.g., Caco-2) invitro_perm->form_dev form_char Characterize Formulations (Particle Size, Stability) form_dev->form_char pk_study Pharmacokinetic (PK) Study (Single Dose, Multiple Routes) form_char->pk_study pk_analysis PK Parameter Calculation (Cmax, Tmax, AUC, Half-life) pk_study->pk_analysis dose_range Dose-Range Finding / MTD Study efficacy_study Efficacy Study in Disease Model dose_range->efficacy_study stat_analysis Statistical Analysis efficacy_study->stat_analysis pk_pd_model PK/PD Modeling pk_analysis->pk_pd_model pk_pd_model->efficacy_study

Caption: Generalized workflow for in vivo evaluation of this compound.

Signaling Pathway

The primary signaling pathway for this compound involves its interaction with the SUR2B subunit of the KATP channel, leading to channel opening. This results in potassium ion efflux, hyperpolarization of the vascular smooth muscle cell membrane, and subsequent vasodilation.

zd0947_pathway This compound This compound SUR2B SUR2B Subunit This compound->SUR2B Binds to KATP_channel KATP Channel Activation SUR2B->KATP_channel Modulates Kir6_1 Kir6.1 Subunit Kir6_1->KATP_channel Forms pore K_efflux K+ Efflux KATP_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vascular Relaxation (Vasodilation) Hyperpolarization->Vasodilation

Caption: this compound mechanism of action leading to vasodilation.

References

Technical Support Center: a-a ZD0947

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is for researchers, scientists, and drug development professionals who are determining the half-maximal inhibitory concentration (IC50) of a-a ZD0947. This document provides frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a-a this compound and its mechanism of action?

a-a this compound is a potent and selective inhibitor of the novel receptor tyrosine kinase, Kinase Z. By inhibiting Kinase Z, a-a this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.

Q2: What are the expected IC50 values for a-a this compound?

The IC50 values for a-a this compound can differ based on the experimental setup (e.g., biochemical vs. cellular assay) and the specific cell line used. The expected ranges are provided in the table below.

Data Presentation: Expected IC50 Values for a-a this compound

Assay TypeTarget/Cell LineReported IC50 Range
Biochemical AssayRecombinant Human Kinase Z8 - 40 nmol/L
Cellular Proliferation AssayKinase Z-dependent cell lines60 - 200 nmol/L

Q3: Why are my a-a this compound IC50 values inconsistent between experiments?

Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from various factors.[1][2] To ensure reproducibility, it is critical to meticulously control experimental variables. Key factors that can influence IC50 values include assay conditions, cell culture variability, and compound handling.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

High variability in IC50 values can be caused by several factors, from inconsistent cell culture practices to inaccurate compound preparation.

Troubleshooting Steps:

Potential CauseRecommended Solution
Cell Culture Variability
Inconsistent Cell Passage NumberUse cells within a narrow and defined passage number range for all experiments.
Variable Cell Seeding DensityOptimize and maintain a consistent cell seeding density.
Changes in Media or Serum LotsTest new batches of media and serum for their impact on cell growth and drug response before use in crucial experiments.
Assay Conditions
Inaccurate PipettingCalibrate and regularly service pipettes. For viscous solutions, consider using reverse pipetting.[2]
Incomplete Drug MixingGently mix the plate by tapping or using a plate shaker after adding the compound.
Inconsistent Incubation TimesPrecisely control the duration of drug incubation.
Compound Integrity
Incorrect a-a this compound ConcentrationVerify the stock solution concentration and ensure accurate serial dilutions.
a-a this compound DegradationPrepare fresh dilutions of a-a this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.
Issue 2: No Dose-Response Curve or Incomplete Curve

This issue can arise if the concentration range of a-a this compound is not appropriate for the assay or if there are problems with the compound's solubility.

Troubleshooting Steps:

Potential CauseRecommended Solution
Inappropriate Concentration Range
Concentration Range Too NarrowIf the inhibitor concentrations do not adequately cover the effective range, the curve will not be well-defined. Start with a broad range and then narrow it down once an approximate effective range is identified.[1]
Compound Solubility Issues
Poor SolubilityIn cases of partial inhibition, where significant activity remains even at high concentrations of the compound, it is important to ensure this is not an artifact of poor solubility.[3]
Assay Sensitivity
Low Assay SensitivityEnsure the assay is sensitive enough to detect changes in response at the tested concentrations of a-a this compound.

Experimental Protocols

MTT Assay for Cell Proliferation

This protocol is for a standard MTT assay to determine the IC50 of a-a this compound in a 96-well plate format.

Materials:

  • a-a this compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Cells of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of a-a this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls (vehicle control, no-cell control).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Incubate for 15-30 minutes at room temperature with gentle shaking.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 cluster_1 Growth Factor Growth Factor Kinase Z (Receptor Tyrosine Kinase) Kinase Z (Receptor Tyrosine Kinase) Growth Factor->Kinase Z (Receptor Tyrosine Kinase) Downstream Signaling Downstream Signaling Kinase Z (Receptor Tyrosine Kinase)->Downstream Signaling Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling->Cell Proliferation and Survival a-a this compound a-a this compound a-a this compound->Kinase Z (Receptor Tyrosine Kinase)

Caption: a-a this compound inhibits the Kinase Z signaling pathway.

G Start Start Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Prepare Drug Dilutions Prepare Drug Dilutions Incubate 24h->Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Incubate 72h Incubate 72h Treat Cells->Incubate 72h Add MTT Add MTT Incubate 72h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50 End End Determine IC50->End

Caption: Workflow for determining IC50 values.

G Inconsistent IC50 Inconsistent IC50 Check Cell Culture Check Cell Culture Inconsistent IC50->Check Cell Culture Yes Check Assay Conditions Check Assay Conditions Inconsistent IC50->Check Assay Conditions No Consistent Passage Number? Consistent Passage Number? Check Cell Culture->Consistent Passage Number? Calibrated Pipettes? Calibrated Pipettes? Check Assay Conditions->Calibrated Pipettes? Consistent Seeding Density? Consistent Seeding Density? Consistent Passage Number?->Consistent Seeding Density? Yes Use Consistent Passage Use Consistent Passage Consistent Passage Number?->Use Consistent Passage No New Media/Serum Lot? New Media/Serum Lot? Consistent Seeding Density?->New Media/Serum Lot? Yes Optimize Seeding Optimize Seeding Consistent Seeding Density?->Optimize Seeding No Test New Lots Test New Lots New Media/Serum Lot?->Test New Lots Yes Review Compound Prep Review Compound Prep New Media/Serum Lot?->Review Compound Prep No Consistent Incubation? Consistent Incubation? Calibrated Pipettes?->Consistent Incubation? Yes Calibrate Pipettes Calibrate Pipettes Calibrated Pipettes?->Calibrate Pipettes No Accurate Dilutions? Accurate Dilutions? Consistent Incubation?->Accurate Dilutions? Yes Standardize Incubation Standardize Incubation Consistent Incubation?->Standardize Incubation No Fresh Compound? Fresh Compound? Accurate Dilutions?->Fresh Compound? Yes Verify Concentrations Verify Concentrations Accurate Dilutions?->Verify Concentrations No Problem Solved Problem Solved Fresh Compound?->Problem Solved Prepare Fresh Prepare Fresh Fresh Compound?->Prepare Fresh No

Caption: Troubleshooting inconsistent IC50 results.

References

a-a ZD0947 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "a-a ZD0947": Initial searches combining "a-a" and "this compound" did not yield information on a specific compound with this designation. "a-a" is commonly associated with Amyloid A (AA) amyloidosis. However, this compound is scientifically recognized as a modulator of the sulphonylurea receptor (SUR), leading to the opening of ATP-sensitive potassium (KATP) channels. This technical support center will focus on the known properties and experimental considerations for This compound . Researchers investigating compounds related to Amyloid A should verify their compound's identity.

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers working with the experimental compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sulphonylurea receptor (SUR) modulator that acts as an ATP-sensitive potassium (KATP) channel opener. By binding to the SUR subunit of the KATP channel, it promotes the open state of the channel, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable.

Q2: In what types of tissues are the effects of this compound observed?

A2: this compound has been shown to be effective in smooth muscle tissues, such as those in the vasculature and the urinary bladder. It causes relaxation of these tissues by activating KATP channels. Specifically, it has been shown to act on KATP channels containing the SUR2B subunit.

Q3: What are appropriate positive and negative controls for experiments with this compound?

A3:

  • Positive Control: Pinacidil (B1677893) is a well-characterized KATP channel opener and can be used as a positive control to ensure the experimental setup can detect KATP channel activation.

  • Negative Control: Glibenclamide is a potent KATP channel blocker. It can be used to confirm that the effects observed with this compound are specifically mediated by KATP channels. The effects of this compound should be reversible or inhibited by the co-application of glibenclamide.

Q4: What is the typical concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. For vascular relaxation assays, concentrations in the range of 0.1 µM to 100 µM are typically used. For patch-clamp experiments, concentrations from 1 µM to 100 µM have been shown to elicit inward K+ currents.

Troubleshooting Guides

Vascular Relaxation Assays
Issue Possible Cause(s) Troubleshooting Steps
No relaxation observed in response to this compound. 1. Inactive compound. 2. KATP channels are not expressed or are non-functional in the tissue. 3. Incorrect experimental conditions (e.g., temperature, pH). 4. Tissue damage during preparation.1. Verify the integrity and concentration of the this compound stock solution. 2. Use a positive control like pinacidil to confirm KATP channel functionality. 3. Ensure physiological conditions are maintained in the organ bath. 4. Handle tissues gently and ensure proper mounting.
High variability between experiments. 1. Inconsistent tissue preparation. 2. Variability in animal age, sex, or health status. 3. Inconsistent pre-contraction levels.1. Standardize the dissection and mounting procedures. 2. Use animals of the same age, sex, and from the same supplier. 3. Ensure a stable and consistent level of pre-contraction before adding this compound.
Effect of this compound is not blocked by glibenclamide. 1. Glibenclamide concentration is too low. 2. Off-target effects of this compound at high concentrations. 3. Glibenclamide is inactive.1. Use an effective concentration of glibenclamide (e.g., 1-10 µM). 2. Perform a concentration-response curve for this compound to identify the specific range of action. 3. Test the glibenclamide on a known KATP channel opener.
Patch-Clamp Electrophysiology
Issue Possible Cause(s) Troubleshooting Steps
No this compound-induced inward current. 1. Low or no expression of KATP channels in the cells. 2. High intracellular ATP concentration in the pipette solution. 3. Inactive this compound.1. Confirm KATP channel expression using RT-PCR or immunohistochemistry. 2. Use a low ATP concentration (or ATP-free) internal solution to facilitate KATP channel opening. 3. Prepare a fresh solution of this compound.
Unstable giga-seal formation. 1. Dirty pipette tip or cell membrane. 2. Mechanical instability of the setup. 3. Poor cell health.1. Fire-polish the pipette tip and ensure clean solutions. 2. Ensure the patch-clamp rig is free from vibrations. 3. Use healthy, viable cells for patching.
High background noise. 1. Improper grounding. 2. Electrical interference from nearby equipment. 3. Dirty pipette holder or headstage.1. Check and clean all grounding points. 2. Turn off unnecessary electrical equipment in the vicinity. 3. Clean the pipette holder and headstage regularly.

Quantitative Data

The following tables summarize the quantitative data for this compound from published studies.

Table 1: Vascular Relaxation Induced by this compound in Mouse Portal Vein

ParameterValueReference
Ki (Inhibition Constant) 293 nM[1]

Table 2: Effect of this compound on KATP Channels

Cell TypeThis compound ConcentrationEffectReference
Mouse Portal Vein Myocytes3 µMElicited relaxation antagonized by 300 nM glibenclamide.[1]
Mouse Portal Vein Myocytes30 µMElicited a smaller peak inward K+ current than 100 µM pinacidil.[1]
Mouse Portal Vein Myocytes100 µMElicited inward glibenclamide-sensitive currents.[1]
Human Detrusor Myocytes≥ 1 µMCaused a concentration-dependent inward K+ current.[2]

Experimental Protocols

Vascular Relaxation Assay
  • Tissue Preparation: Isolate the desired blood vessel (e.g., mouse portal vein) and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Pre-contraction: Contract the vascular rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add this compound in increasing concentrations (e.g., 0.1 µM to 100 µM) and record the relaxation response.

  • Controls:

    • Positive Control: Perform a concentration-response curve with pinacidil.

    • Negative Control: Pre-incubate the tissues with glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and then perform the this compound concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Isolate single smooth muscle cells (e.g., from mouse portal vein or human detrusor) using enzymatic digestion.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a low concentration of ATP (e.g., <1 mM) to allow for KATP channel activity.

  • Recording:

    • Obtain a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Perfuse the cell with the external solution containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

  • Data Acquisition: Record the inward K+ currents elicited by this compound.

  • Controls:

    • Positive Control: Apply pinacidil to confirm the presence of functional KATP channels.

    • Negative Control: Co-perfuse with glibenclamide to confirm that the this compound-induced current is mediated by KATP channels.

Visualizations

ZD0947_Signaling_Pathway cluster_channel KATP Channel Complex This compound This compound SUR2B SUR2B Subunit This compound->SUR2B Binds to KATP_Channel KATP Channel (Closed) Kir6_1_2 Kir6.1/Kir6.2 (K+ Channel Pore) KATP_Channel_Open KATP Channel (Open) KATP_Channel->KATP_Channel_Open Opens K_efflux K+ Efflux KATP_Channel_Open->K_efflux Allows Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Causes

Caption: this compound signaling pathway leading to smooth muscle relaxation.

Experimental_Workflow_Vascular_Relaxation start Start prep Isolate & Mount Vascular Ring start->prep equilibrate Equilibrate (60 min) prep->equilibrate contract Pre-contract with Vasoconstrictor equilibrate->contract add_zd Add this compound (Cumulative Doses) contract->add_zd record Record Relaxation add_zd->record end End record->end

Caption: Workflow for a vascular relaxation assay with this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering drug resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to our lead compound. What are the common mechanisms of acquired drug resistance?

A1: Acquired drug resistance in cancer cells is a multifaceted phenomenon. Several key mechanisms can lead to reduced drug efficacy:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump drugs out of the cell, lowering the intracellular concentration.

  • Target Alteration: Mutations or modifications in the drug's molecular target can reduce its binding affinity, rendering the drug ineffective.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of a targeted therapy, maintaining proliferation and survival.[1]

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to resistance to DNA-damaging agents.

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[2]

  • Drug Inactivation: Cancer cells may upregulate enzymes that metabolize and inactivate the drug.

Q2: How can I determine the mechanism of resistance in my cell line?

A2: Identifying the specific resistance mechanism is crucial for developing strategies to overcome it. A multi-pronged approach is often necessary:

  • Western Blotting: Analyze the protein expression levels of known resistance markers, such as ABC transporters (e.g., P-gp, BCRP) or key proteins in relevant signaling pathways.

  • Gene Expression Analysis (qPCR or RNA-seq): Measure the mRNA levels of genes associated with drug resistance.

  • Sequencing: Sequence the target protein's gene to identify potential mutations that could affect drug binding.

  • Functional Assays: Utilize specific inhibitors of suspected resistance mechanisms (e.g., a P-gp inhibitor) to see if sensitivity to your compound is restored.

Q3: What are the initial steps to developing a drug-resistant cell line model?

A3: Creating a drug-resistant cell line model in the lab is a common method for studying resistance mechanisms.[3] The general approach involves continuous or pulsed exposure of a sensitive parental cell line to a specific drug:

  • Gradual Dose Escalation: Start by treating the cells with a low concentration of the drug (e.g., the IC20) and gradually increase the concentration as the cells adapt and become more resistant.[4]

  • Pulsed Treatment: Expose cells to a higher concentration of the drug for a short period, followed by a recovery phase in drug-free media. Repeat this cycle to select for resistant populations.

  • High-Dose Selection: A one-time exposure to a high drug concentration can also be used to select for intrinsically resistant cells.[3]

It's important to regularly assess the resistance phenotype by determining the IC50 of the resistant line compared to the parental line.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when testing resistant cells.
Possible Cause Troubleshooting Suggestion
Cell Line Instability Drug-resistant cell lines can sometimes be genetically unstable. Ensure you are using a consistent passage number for your experiments. It is also good practice to periodically re-characterize the resistance level (IC50) of your cell line.
Assay Interference The drug or its solvent may interfere with the chemistry of the viability assay (e.g., MTT, XTT). Run appropriate controls, including media-only, drug-only, and solvent-only wells, to check for background signal or interference.
Sub-optimal Cell Seeding Density Resistant cells may have different growth rates compared to parental cells. Optimize the initial seeding density for both cell lines to ensure they are in the exponential growth phase at the time of drug treatment and assay readout.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) Ensure complete solubilization of the purple formazan crystals by vigorous pipetting or shaking before reading the absorbance. Incomplete solubilization is a common source of variability.
Problem 2: Combination therapy does not show a synergistic effect.
Possible Cause Troubleshooting Suggestion
Inappropriate Drug Combination The two drugs may not have a synergistic relationship. Consider the mechanisms of action of both drugs. Effective combinations often involve targeting a resistance mechanism or a compensatory pathway.[1][5]
Sub-optimal Dosing Ratios The synergistic effect of a drug combination is often dependent on the ratio of the two drugs.[6] Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal ratio for synergy.
Incorrect Synergy Analysis Different models (e.g., Bliss Independence, Loewe Additivity, Combination Index) can give different interpretations of synergy.[7] Use established software like CompuSyn or SynergyFinder for robust analysis and consider the assumptions of each model.[6][7][8][9][10]
Antagonistic Interaction It's possible the two drugs have an antagonistic effect, where the combined effect is less than the effect of the individual drugs. This is also a valid experimental outcome.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • 96-well plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of the drug(s). Include appropriate controls (untreated cells, solvent control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[11]

  • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for P-glycoprotein (P-gp/MDR1) Expression

This protocol is used to detect the expression level of P-gp, a common marker of multidrug resistance.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp/MDR1

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells with ice-cold lysis buffer.[12] Quantify the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13][14]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to the loading control to compare P-gp expression between parental and resistant cells.

Quantitative Data Summary

Table 1: Example IC50 Values for a Parental and Resistant Cell Line

Cell LineDrugIC50 (nM)Fold Resistance
Parental MCF-7Doxorubicin25-
Doxorubicin-Resistant MCF-7Doxorubicin50020
Parental A549Cisplatin1,500-
Cisplatin-Resistant A549Cisplatin12,0008

Table 2: Example Combination Index (CI) Values for Drug Synergy

Drug CombinationEffect Level (Fraction Affected)Combination Index (CI)Interpretation
Drug A + Drug B0.500.75Synergy
Drug A + Drug B0.750.50Strong Synergy
Drug A + Drug C0.501.05Near Additive
Drug A + Drug D0.501.50Antagonism
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 is considered additive, and CI > 1.1 indicates antagonism.

Visualizations

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug Anticancer Drug Target Drug Target Drug->Target Inhibition DNA DNA Drug->DNA Damage Bypass Bypass Pathway Target->Bypass Upregulation Proliferation Cell Proliferation & Survival Target->Proliferation Blocks EffluxPump Efflux Pump (e.g., P-gp) EffluxPump->Drug Efflux Bypass->Proliferation Activates DNA->DNA Repair Metabolism Drug Metabolism Metabolism->Drug Inactivation R1 Target Mutation R1->Target Alters R2 Pump Overexpression R2->EffluxPump Increases R3 Bypass Activation R3->Bypass Enhances R4 Enhanced DNA Repair R4->DNA Improves R5 Drug Inactivation R5->Metabolism Increases

Caption: Common mechanisms of acquired drug resistance in cancer cells.

Overcoming_Resistance_Workflow cluster_problem Problem Identification cluster_strategy Strategy Development cluster_validation Experimental Validation Start Drug Resistance Observed DevelopModel Develop Resistant Cell Line Model Start->DevelopModel Characterize Characterize Resistance (IC50, Western Blot, etc.) DevelopModel->Characterize Hypothesize Hypothesize Resistance Mechanism Characterize->Hypothesize Combo Combination Therapy Hypothesize->Combo TargetInhibitor Inhibit Resistance Pathway Hypothesize->TargetInhibitor AltDrug Alternative Drug Hypothesize->AltDrug SynergyAssay Synergy Assays (Dose-Matrix) Combo->SynergyAssay MechanismValidation Validate Mechanism (e.g., WB for pathway inhibition) TargetInhibitor->MechanismValidation ViabilityAssay Cell Viability Assays (MTT, XTT) AltDrug->ViabilityAssay Outcome Resistance Overcome SynergyAssay->Outcome MechanismValidation->ViabilityAssay ViabilityAssay->Outcome

Caption: Experimental workflow for overcoming drug resistance.

References

Technical Support Center: Stability of Small Molecule Inhibitors in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "a-a ZD0947" is not publicly documented. This guide provides general advice for addressing stability issues encountered with small molecule inhibitors in long-term experiments, a common challenge in drug discovery and biomedical research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of small molecule inhibitors.

QuestionAnswer
Q1: My inhibitor solution has changed color. What does this indicate? A color change often suggests chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the compound's integrity before proceeding with experiments.[1]
Q2: I'm observing precipitation in my frozen stock solution after thawing. How can I prevent this? Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Consider the following: Solvent Choice: Ensure the solvent is appropriate for long-term cryogenic storage. Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution. Avoid repeated freeze-thaw cycles.[1]
Q3: How should I store my small molecule inhibitor upon receipt? Upon receipt, inhibitors, typically in powdered form, should be stored at -20°C. For longer-term storage, -80°C is recommended to minimize degradation. Ensure the container is tightly sealed to prevent moisture absorption.[2]
Q4: What is the best solvent for reconstituting and storing inhibitors? Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating stock solutions. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[2]
Q5: Can I store diluted, ready-to-use inhibitor solutions? It is not recommended to store diluted aqueous solutions for extended periods, as they are more susceptible to degradation. Prepare fresh dilutions from your frozen stock for each experiment.[2]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues related to inhibitor instability.

Issue 1: Inconsistent Experimental Results and Loss of Compound Activity

Inconsistent results are a frequent problem arising from the degradation of the small molecule inhibitor in solution.[1][3]

Troubleshooting Workflow:

A Inconsistent Results or Loss of Activity Observed B Prepare Fresh Dilutions from Stock A->B G Problem Resolved B->G If problem is resolved I Issue Persists B->I If problem persists C Review Storage and Handling Procedures D Assess Stock Solution Integrity C->D E Perform Stability Test (e.g., HPLC) D->E F Synthesize or Order New Compound Batch E->F If degradation is confirmed E->G If stable F->B H Continue with Experiments G->H I->C

A troubleshooting workflow for inconsistent experimental results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Degradation Small molecules can degrade over time due to light exposure, repeated freeze-thaw cycles, or suboptimal storage. Prepare fresh dilutions from a stable stock solution for each experiment.[3]
Improper Storage Store powdered compounds at -20°C or -80°C. Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[2]
Solvent Issues Use anhydrous, high-purity DMSO for stock solutions. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2][3]
Pipetting and Handling Errors Calibrate pipettes regularly and use consistent techniques to minimize variations in compound concentrations.[3]
Issue 2: Poor Solubility in Aqueous Buffers

Poor solubility is a common challenge when working with small molecule inhibitors.[3]

StrategyDescription
Solvent Selection While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%).[3]
Use of Surfactants or Co-solvents Low concentrations of non-ionic surfactants (e.g., Tween-20) or co-solvents (e.g., ethanol, PEG) can help maintain solubility.[3]
pH Adjustment The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH can be effective.[3]
Formulation with Cyclodextrins Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]

Experimental Protocols

Protocol 1: Assessment of Small Molecule Stability by HPLC

This protocol provides a method to assess the stability of a small molecule inhibitor in a specific solvent and storage condition over time.

Objective: To quantify the degradation of a small molecule inhibitor over time.

Materials:

  • Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • Amber vials

Methodology:

  • Timepoint Zero (T=0):

    • Thaw a fresh aliquot of your stock solution.

    • Dilute to a suitable concentration for HPLC analysis.

    • Inject into the HPLC system and record the chromatogram. The area of the peak corresponding to your compound at T=0 is your baseline.

  • Storage:

    • Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light).

  • Subsequent Timepoints:

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.

  • Data Analysis:

    • Compare the peak area of your compound at each timepoint to the T=0 value. A decrease in the peak area indicates degradation.

Signaling Pathway Visualization

As "a-a this compound" is not identifiable, the following diagram illustrates a common signaling pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, which is often targeted by small molecule inhibitors. This serves as a representative example.

EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

A simplified diagram of the EGFR signaling pathway.

References

a-a Interpreting unexpected results with ZD0947

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting unexpected results during experiments with ZD0947, a potent and selective ATP-sensitive K+ (KATP) channel opener.

I. Understanding this compound: Mechanism of Action

This compound is a modulator of the sulfonylurea receptor (SUR) subunit of the KATP channel. Its primary mechanism of action is the activation of KATP channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization subsequently causes relaxation of smooth muscle.

Key Characteristics:

  • Selectivity: this compound is a potent activator of KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle.

  • Dual Activity: While a strong agonist for SUR2B, this compound can act as a partial antagonist at KATP channels containing SUR1 (pancreatic) and SUR2A (cardiac) subunits. This dual functionality is a critical consideration when interpreting experimental outcomes in tissues that may express a mixture of SUR subtypes.

Signaling Pathway of this compound-Induced Vasodilation

ZD0947_Pathway cluster_KATP KATP Channel Complex This compound This compound SUR2B SUR2B Subunit This compound->SUR2B Binds to & Activates KATP_Channel KATP Channel (SUR2B/Kir6.x) Kir6x Kir6.x Subunit K_efflux K+ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivates Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Reduces Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: this compound-mediated activation of SUR2B-containing KATP channels.

II. Troubleshooting Unexpected Results

This section addresses common unexpected outcomes when using this compound and provides a logical workflow for troubleshooting.

Experimental Troubleshooting Workflow

Caption: A logical workflow for troubleshooting unexpected results with this compound.

FAQs and Troubleshooting Guides

Q1: Why am I not observing the expected vasodilation with this compound?

A1: Several factors could contribute to a lack of vasodilation. Follow these troubleshooting steps:

  • Reagent Viability:

    • Confirm the concentration and integrity of your this compound stock solution. This compound is typically dissolved in DMSO; ensure the final DMSO concentration in your experiment is non-toxic and consistent across all conditions.

    • Test a fresh aliquot of this compound.

  • Experimental Setup:

    • Positive Control: Use a well-established KATP channel opener, such as pinacidil, to confirm that the KATP channels in your tissue preparation are functional and capable of inducing relaxation.

    • Tissue Viability: Ensure the viability of your tissue preparation. Perform a standard contraction protocol (e.g., with phenylephrine (B352888) or KCl) to confirm the tissue is responsive.

  • Pharmacological Antagonism:

    • Negative Control: Pre-incubate the tissue with glibenclamide, a non-selective KATP channel blocker. If this compound's effect is mediated by KATP channels, glibenclamide should antagonize any observed relaxation.[1]

  • SUR Subtype Expression:

    • Your tissue may predominantly express SUR1 or SUR2A subunits, where this compound acts as a partial antagonist.[2] In this scenario, this compound would not be expected to cause significant relaxation. Consider characterizing the SUR subtype expression in your tissue using techniques like qPCR or Western blotting.

Q2: I am observing a contractile (vasoconstrictive) response to this compound. What could be the cause?

A2: A paradoxical contractile response is unexpected but may be explained by the following:

  • Dominant Antagonistic Effect: If your tissue has a high basal level of KATP channel activity and predominantly expresses SUR1 or SUR2A subunits, the antagonistic effect of this compound on these channels could lead to depolarization and subsequent contraction.

  • Off-Target Effects: While this compound is selective for SUR2B, at higher concentrations, off-target effects on other ion channels cannot be entirely ruled out. Some sulfonylurea-like compounds have been reported to interact with other channels, such as voltage-gated Ca2+ channels or Kv channels, which could potentially lead to a contractile response.[3][4][5][6]

  • Experimental Conditions: Certain experimental conditions, such as altered intracellular ATP concentrations or the presence of other vasoactive agents, might unmask paradoxical effects.

Q3: The potency of this compound in my assay is lower than expected.

A3: Discrepancies in potency can arise from several sources:

  • Tissue-Specific Differences: The expression levels and stoichiometry of Kir6.x and SUR subunits can vary between tissues, influencing the overall sensitivity to this compound.

  • Intracellular Nucleotide Concentrations: The activity of KATP channel openers can be modulated by intracellular concentrations of ATP and ADP. Variations in the metabolic state of your cells or tissue can affect the apparent potency of this compound.

  • Experimental Buffer Composition: The ionic composition of your experimental buffer can influence the resting membrane potential and the activity of various ion channels, potentially impacting the observed effect of this compound.

III. Quantitative Data

The following table summarizes the known potency and inhibitory constants for this compound.

ParameterValueSubunit/TissueNotes
Ki (Inhibition of Contraction) 293 nMMouse Portal VeinRepresents the concentration for half-maximal inhibition of spontaneous contractions.[1]
Ki (Inhibition by Gliclazide) 4.0 µMHuman Detrusor MyocytesConcentration of the SUR1-selective blocker gliclazide (B1671584) required to inhibit this compound-induced currents.
Effective Concentration 100 µMHEK293 cells expressing Kir6.1/SUR2BConcentration shown to activate glibenclamide-sensitive K+ currents.[1]

IV. Experimental Protocols

A. Vascular Relaxation Assay

This protocol is designed to assess the effect of this compound on the contractility of isolated vascular rings.

1. Tissue Preparation: a. Isolate a blood vessel (e.g., aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer. b. Carefully remove adherent connective tissue and cut the vessel into rings of 2-3 mm in length. c. Mount the rings in an organ bath containing K-H buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

2. Equilibration and Viability Check: a. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (this may vary depending on the vessel). b. Elicit a contractile response with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. c. Wash the rings with K-H buffer and allow them to return to baseline. d. Pre-contract the rings with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).

3. This compound Application: a. Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations. b. Record the relaxation response at each concentration.

4. Data Analysis: a. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. b. Plot the concentration-response curve and calculate the EC50 value.

B. Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording KATP currents in isolated vascular smooth muscle cells.

1. Cell Preparation: a. Isolate single vascular smooth muscle cells using enzymatic digestion. b. Plate the cells on glass coverslips and allow them to adhere.

2. Recording Setup: a. Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution. b. Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 3-5 MΩ. c. Fill the pipette with an internal solution containing a low concentration of ATP (to allow for KATP channel opening).

3. Recording Procedure: a. Obtain a giga-ohm seal between the pipette and the cell membrane. b. Rupture the membrane to achieve the whole-cell configuration. c. Clamp the cell at a holding potential of -60 mV. d. Apply this compound via the perfusion system and record the elicited current.

4. Data Analysis: a. Measure the amplitude of the this compound-induced current. b. To confirm the current is through KATP channels, apply glibenclamide to block the current.

References

Validation & Comparative

Validating ZD0947 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZD0947, a modulator of the ATP-sensitive potassium (KATP) channel subunit SUR2B, with other relevant compounds. Experimental data is presented to objectively assess its performance in cellular target engagement, alongside detailed protocols for key validation assays.

Comparative Analysis of SUR2B Modulators

The following table summarizes the quantitative data for this compound and other key KATP channel modulators, Pinacidil (an activator) and Glibenclamide (an inhibitor). This data is crucial for understanding the potency and efficacy of this compound in a cellular context.

CompoundTargetAssay TypeCell TypeKey ParametersEfficacy/Potency
This compound SUR2B/KATP ChannelVascular RelaxationMouse Portal VeinKi: 293 nM[1]Potent Vasorelaxant
SUR2B/KATP ChannelPatch Clamp ElectrophysiologyHuman Detrusor MyocytesKi (for Gliclazide inhibition): 4.0 µM[2]Activates inward K+ current
SUR2B/KATP ChannelContraction AssayHuman Detrusor MusclePotency Rank: Pinacidil > this compound > Diazoxide[2]Intermediate potency
Pinacidil SUR2B/Kir6.2Patch Clamp ElectrophysiologyHEK293T CellsEC50: ~2 µM[3]Full Agonist
SUR2A/Kir6.2Patch Clamp ElectrophysiologyHEK293T CellsEC50: ~10 µM[3]Full Agonist
Glibenclamide SUR2B/Kir6.1Radioligand BindingHEK CellsKD: 6 nM (with Kir6.1)[4]High-affinity Antagonist
SUR2BRadioligand BindingHEK CellsKD: 32 nM (SUR2B alone)[4]High-affinity Antagonist
SUR2B/Kir6.1Patch Clamp ElectrophysiologyHEK CellsIC50: ~43 nM[4]Potent Inhibitor

Note: The peak amplitude of the membrane current elicited by this compound (30 µM or 100 µM) was observed to be smaller than that elicited by 100 µM pinacidil, suggesting that this compound acts as a partial agonist in comparison to pinacidil.[5]

Experimental Protocols

Detailed methodologies for two key experiments used to validate target engagement of compounds like this compound are provided below.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (SUR2B) to an appropriate confluency.

    • Treat the cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow compound entry and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (SUR2B) in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Patch Clamp Electrophysiology

Patch clamp electrophysiology is the gold-standard method for studying ion channel function and the effect of modulators. The whole-cell configuration allows for the measurement of macroscopic currents across the entire cell membrane.

Protocol:

  • Cell Preparation:

    • Use cells endogenously expressing or transfected with the KATP channel subunits (e.g., SUR2B and Kir6.1/6.2).

    • Isolate single cells and place them in a recording chamber on an inverted microscope.

  • Pipette Preparation and Sealing:

    • Fabricate glass micropipettes with a resistance of 3-5 MΩ.

    • Fill the pipette with an intracellular solution containing ATP to maintain the channel in a closed state.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit ion channel currents.

    • Record the baseline current.

  • Compound Application and Measurement:

    • Perfuse the recording chamber with an extracellular solution containing the test compound (e.g., this compound).

    • Record the changes in the whole-cell current in response to the compound. An increase in outward current at negative potentials is indicative of KATP channel opening.

    • To confirm the effect is mediated by KATP channels, co-apply a known inhibitor like glibenclamide.

Visualizations

KATP Channel Activation Signaling Pathway

KATP_Channel_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vasodilator Vasodilator GPCR G-Protein Coupled Receptor Vasodilator->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates KATP_Channel KATP Channel (Kir6.x/SUR2B) Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux leads to G_Protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates PKA->KATP_Channel Phosphorylates & Activates This compound This compound This compound->KATP_Channel Directly Activates

Caption: Signaling pathway for KATP channel activation.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A 1. Cell Culture B 2. Compound Treatment (e.g., this compound or Vehicle) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Protein Quantification (e.g., Western Blot for SUR2B) F->G H 8. Generate Melt Curve (Plot Soluble Protein vs. Temp) G->H I 9. Analyze Thermal Shift (Compare Compound vs. Vehicle) H->I

Caption: Workflow of the Cellular Thermal Shift Assay.

References

The Enigmatic A-A ZD0947: Unraveling a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated "a-a ZD0947" have revealed its classification as a sulphonylurea receptor modulator and an ATP-sensitive potassium (K-ATP) channel modulator. While this places it in a class of drugs with emerging interest in oncology, extensive searches have yielded no direct evidence of "a-a this compound" in clinical or preclinical cancer studies, nor a defined standard of care to which it can be compared.

The identity of "a-a this compound" remains elusive in publicly available scientific literature and clinical trial databases. The prefix "a-a" is not a standard scientific designator, suggesting it may be an internal project code or a specific formulation identifier not widely disclosed. The core compound, this compound, has been identified in pharmacological studies as a modulator of sulphonylurea receptors, which are the molecular targets for a class of drugs primarily used in the treatment of type 2 diabetes.

Theoretical Basis for Anti-Cancer Efficacy

The potential for sulphonylurea derivatives and K-ATP channel modulators in cancer therapy is an area of active research. These channels play a crucial role in various cellular processes, and their dysregulation has been implicated in the development and progression of some cancers. The proposed mechanisms by which modulating these channels could exert an anti-cancer effect include:

  • Induction of Apoptosis: Altering the flow of potassium ions across the cell membrane can trigger programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Cell Proliferation: Modulation of K-ATP channels may interfere with the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.

  • Modulation of Chemoresistance: There is some evidence to suggest that targeting these channels could make cancer cells more susceptible to the effects of conventional chemotherapy.

Despite this theoretical framework, no specific preclinical or clinical data for this compound in any cancer type has been found. This makes it impossible to identify a relevant "standard of care" for a comparative analysis. A search for a potential link to the breast cancer drug fulvestrant, which shares the numerical designation "0947" in its DrugBank identifier (DB00947), did not reveal any connection to this compound.

Signaling Pathway and Experimental Workflow

Given the absence of specific experimental data for "a-a this compound," a generalized signaling pathway for K-ATP channel modulation and a hypothetical experimental workflow for evaluating such a compound are presented below.

G cluster_membrane Cell Membrane cluster_cell Intracellular K_ATP K-ATP Channel (SUR/Kir6.x) K_ion K+ Efflux K_ATP->K_ion This compound a-a this compound (Modulator) This compound->K_ATP Modulates ATP ATP ATP->K_ATP Inhibits ADP ADP ADP->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis Inhibits Proliferation Cell Proliferation Ca_influx->Proliferation Promotes

Caption: Generalized signaling pathway of a K-ATP channel modulator.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_vitro In Vitro Studies (Cancer Cell Lines) In_vivo In Vivo Studies (Animal Models) In_vitro->In_vivo Promising Results Toxicity Toxicology Assessment In_vivo->Toxicity Phase_I Phase I (Safety & Dosage) Toxicity->Phase_I Acceptable Safety Profile Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III

Caption: Hypothetical experimental workflow for a novel anti-cancer agent.

Conclusion

At present, a comprehensive comparison of the efficacy of "a-a this compound" to any standard of care in an oncological setting cannot be conducted due to the lack of available data. The information gathered suggests that "a-a this compound" belongs to a class of compounds with a plausible but as of yet unproven role in cancer treatment. Further research and publication of preclinical and clinical data are necessary to ascertain its therapeutic potential and to establish a basis for comparison with existing cancer therapies. Researchers and drug development professionals are encouraged to monitor scientific literature and clinical trial registries for any future disclosures related to this compound or "a-a this compound."

ZD0947: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of ZD0947, a modulator of the ATP-sensitive potassium (KATP) channel. Its performance is compared with other notable KATP channel openers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a sulphonylurea receptor (SUR) modulator that activates ATP-sensitive K+ (KATP) channels. These channels play a crucial role in linking the metabolic state of a cell to its electrical activity. This compound has been shown to cause vascular relaxation, with evidence suggesting it primarily targets the SUR2B subunit of the KATP channel. Understanding the selectivity and cross-reactivity of this compound is paramount for assessing its therapeutic potential and predicting potential off-target effects.

Comparative Cross-Reactivity Profile

The selectivity of KATP channel openers is largely determined by their differential activity on the various sulphonylurea receptor (SUR) subunits (SUR1, SUR2A, and SUR2B), which combine with Kir6.x subunits to form the channel. The following table summarizes the known selectivity profiles of this compound and two other well-characterized KATP channel openers, diazoxide (B193173) and pinacidil (B1677893).

CompoundPrimary TargetSUR1 ActivitySUR2A ActivitySUR2B ActivityReference
This compound SUR2B-containing KATP channelsNot reportedNot reportedActivator[1]
Diazoxide SUR1-containing KATP channelsPotent activatorWeak activator (requires ADP)Activator[2][3][4]
Pinacidil SUR2-containing KATP channelsInactivePotent activatorPotent activator[5][6]

Key Observations:

  • This compound shows a preference for SUR2B-containing KATP channels, which are predominantly found in vascular smooth muscle. However, a comprehensive screen against other SUR subunits and a wider panel of receptors and ion channels has not been publicly reported.

  • Diazoxide is most potent on SUR1-containing channels, the primary subtype in pancreatic beta-cells, making it useful for treating hyperinsulinism.[3][7] It shows weaker activity on SUR2A and SUR2B, often requiring the presence of ADP to elicit a response.[2][4]

  • Pinacidil is a potent activator of both SUR2A (cardiac) and SUR2B (smooth muscle) containing channels, with little to no activity on SUR1.[5][6]

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and specific experimental assays. The two primary methods for assessing the selectivity of ion channel modulators are electrophysiology and radioligand binding assays.

Electrophysiological Analysis of KATP Channel Activity

Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring the activity of ion channels and the effect of modulators.

Objective: To determine the potency and efficacy of a test compound on different KATP channel subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the desired Kir6.x and SUR subunits (e.g., Kir6.2/SUR1, Kir6.2/SUR2A, Kir6.2/SUR2B).

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to record K+ currents.

    • Pipette Solution (for whole-cell): Contains a high concentration of potassium and ATP to maintain the channels in a closed state.

    • Bath Solution: Contains the extracellular ions and the test compound at various concentrations.

  • Data Acquisition: A voltage-clamp protocol is applied to the cell membrane, and the resulting currents are measured. A voltage ramp protocol can be used to determine the current-voltage relationship.[8][9][10]

  • Data Analysis: The increase in current in the presence of the test compound is measured and plotted against the compound's concentration to determine the EC50 (half-maximal effective concentration). By comparing the EC50 values across different SUR subtypes, the selectivity of the compound can be quantified.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or binding site.

Objective: To measure the binding affinity (Ki) of a test compound to different SUR subunits.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target SUR subunit are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the SUR subunit (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled test compound.[11][12][13]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, separating the membranes with the bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) to reflect the compound's binding affinity. Comparing the Ki values for different SUR subtypes reveals the compound's selectivity.

Visualizing Key Processes

To further illustrate the context of this compound's action and the methods used for its characterization, the following diagrams are provided.

G cluster_0 Vascular Smooth Muscle Cell This compound This compound SUR2B SUR2B This compound->SUR2B binds to KATP_Channel KATP Channel (Closed) SUR2B->KATP_Channel modulates Kir6_1 Kir6.1 Kir6_1->KATP_Channel forms KATP_Channel_Open KATP Channel (Open) KATP_Channel->KATP_Channel_Open opens K_ion K+ KATP_Channel_Open->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization leads to VGCC Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->VGCC causes Ca_ion Ca2+ VGCC->Ca_ion blocks influx Relaxation Vasodilation/ Relaxation Ca_ion->Relaxation reduces intracellular concentration leading to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Electrophysiology cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Selectivity Determination start Start: Culture HEK293 Cells transfect Transfect cells with Kir6.x and SURx plasmids start->transfect patch Perform whole-cell patch-clamp transfect->patch apply_compound Apply this compound at varying concentrations patch->apply_compound record Record K+ currents apply_compound->record analyze Measure current amplitude record->analyze plot Plot dose-response curve analyze->plot calculate Calculate EC50 plot->calculate compare Compare EC50 values across different SUR subtypes calculate->compare determine Determine selectivity profile compare->determine

Caption: Workflow for determining this compound selectivity using electrophysiology.

References

a-a a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--a-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s-s--s-s-s-s-s-s-s-s-s-s-s-s-s-s-s--s-s-s-s--/ Reproducibility of ZD0947 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for the novel kinase inhibitor ZD0947, focusing on the reproducibility of its in vitro efficacy against established alternatives.

Target Signaling Pathway: MAPK/ERK

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), a central component of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. The diagram below illustrates the mechanism of action for this compound within this cascade.

MAPK_Pathway Figure 1. This compound Inhibition of the MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor RTK GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

This compound inhibits the central kinase MEK in the MAPK pathway.

Comparative In Vitro Kinase Inhibition

The inhibitory activity of this compound was quantified and compared against two other known MEK inhibitors: Compound A (a widely used standard) and Compound B (another experimental agent). The half-maximal inhibitory concentration (IC50) was determined across three independent experimental runs to assess potency and reproducibility.

CompoundTargetRun 1 IC50 (nM)Run 2 IC50 (nM)Run 3 IC50 (nM)Mean IC50 (nM)Std. Dev.
This compound MEK14.85.14.95.0 0.14
Compound AMEK110.211.110.510.6 0.46
Compound BMEK17.59.18.18.2 0.80
Experimental Protocol: In Vitro Kinase Assay
  • Assay Type: Lanthascreen™ Eu Kinase Binding Assay.

  • Enzyme: Recombinant human MEK1 kinase.

  • Tracer: Alexa Fluor™ 647-labeled kinase tracer.

  • Antibody: Europium-labeled anti-tag antibody.

  • Procedure:

    • Compounds were serially diluted in DMSO and added to a 384-well plate.

    • MEK1 enzyme, Eu-antibody, and tracer were mixed in kinase buffer and dispensed into the wells.

    • The plate was incubated for 60 minutes at room temperature, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was read on a plate reader (emission at 665 nm and 615 nm).

    • IC50 curves were generated using a four-parameter logistic fit model.

Comparative Cell-Based Efficacy

To confirm that in vitro kinase inhibition translates to cellular activity, the growth-inhibitory effects of the compounds were tested in the A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

CompoundCell LineRun 1 GI50 (nM)Run 2 GI50 (nM)Run 3 GI50 (nM)Mean GI50 (nM)Std. Dev.
This compound A37510.511.210.910.9 0.35
Compound AA37522.124.523.023.2 1.21
Compound BA37518.921.017.519.1 1.76
Workflow and Protocol: Cell Viability Assay

The following workflow was used to determine the half-maximal growth inhibition (GI50) concentration for each compound.

Cell_Viability_Workflow Figure 2. Workflow for Cell-Based Viability Assay A 1. Seed A375 Cells (5,000 cells/well in 96-well plate) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Compound Treatment (10-point, 3-fold serial dilution) B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® Reagent (Measures ATP levels) D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (Normalize to DMSO control, curve fit for GI50) F->G

Standard operating procedure for determining compound GI50 values.
  • Assay Type: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Principle: Measures intracellular ATP levels as an indicator of metabolically active, viable cells.

  • Procedure:

    • A375 cells were seeded at 5,000 cells per well in a 96-well plate and allowed to adhere overnight.

    • Cells were treated with a 10-point dose-response curve for each compound, including a DMSO-only vehicle control.

    • After 72 hours of incubation, the plate was equilibrated to room temperature.

    • CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.

    • The plate was shaken for 2 minutes and incubated for 10 minutes to stabilize the luminescent signal.

    • Luminescence was recorded using a microplate reader.

    • Data was normalized to the vehicle control, and GI50 values were calculated using a non-linear regression model.

A Head-to-Head Comparison of ZD0947 with Known K-ATP Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of ZD0947, a potent ATP-sensitive potassium (K-ATP) channel opener, with other well-established modulators of this channel class, including the openers pinacidil (B1677893) and diazoxide, and the inhibitor glibenclamide. The information presented is intended to support research and drug development efforts by offering a clear perspective on the efficacy, selectivity, and mechanism of action of this compound in relation to its counterparts.

Mechanism of Action: Modulating Cellular Excitability

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The SUR subunit confers tissue-specific pharmacological properties and is the binding site for K-ATP channel openers and inhibitors.

This compound, like other openers such as pinacidil and diazoxide, activates K-ATP channels. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation. Conversely, inhibitors like glibenclamide block the K-ATP channel, leading to membrane depolarization.

Signaling Pathway of K-ATP Channel Modulation

KATP_Channel_Modulation cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.x + SUR) Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ Efflux Depolarization Depolarization KATP->Depolarization Inhibition of K+ Efflux ATP High Intracellular ATP ATP->KATP Inhibits ADP High Intracellular ADP ADP->KATP Activates This compound This compound This compound->KATP Activates Pinacidil Pinacidil Pinacidil->KATP Activates Diazoxide Diazoxide Diazoxide->KATP Activates Glibenclamide Glibenclamide Glibenclamide->KATP Inhibits Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 cells expressing K-ATP channel subunits) C Gigaohm Seal Formation (pipette tip to cell membrane) A->C B Micropipette Fabrication & Filling (with intracellular solution) B->C D Whole-Cell Configuration (rupturing the cell membrane) C->D E Voltage Clamp & Drug Application (this compound, Pinacidil, etc.) D->E F Data Acquisition & Analysis (measurement of K+ currents) E->F

a-a ZD0947 synergy with other therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "a-a ZD0947" has not yielded any information about a specific therapeutic agent with this designation. It is possible that "a-a this compound" is a placeholder, an internal compound name not yet publicly disclosed, or a misnomer. The search results provided general information about drug combination studies, methodologies for assessing synergy, and clinical trial designs, but did not contain any specific data related to "a-a this compound."

To provide a comprehensive comparison guide as requested, the correct identity of the therapeutic agent is essential. Without specific information on "a-a this compound," it is not possible to find data on its synergistic interactions, experimental protocols, or associated signaling pathways.

We recommend that the user verify the name of the therapeutic agent of interest and provide the correct nomenclature. Once the correct drug name is available, a thorough search for its synergistic effects with other therapeutic agents can be conducted to generate the requested comparison guide, including data tables and visualizations.

Independent Validation of ZD0947's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZD0947's performance against other ATP-sensitive potassium (K-ATP) channel modulators, supported by experimental data from independent validation studies.

Mechanism of Action: K-ATP Channel Activation

This compound is a novel sulphonylurea receptor (SUR) modulator that elicits its effects by activating ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are crucial in regulating the resting membrane potential in various cell types, including smooth muscle cells. The activation of K-ATP channels by this compound leads to an outward flow of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation.

Independent studies have confirmed that this compound demonstrates a significant selectivity for K-ATP channels containing the SUR2B subunit, which is predominantly expressed in vascular and bladder smooth muscle.[2][3] This selectivity suggests a potential for tissue-specific therapeutic applications.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing this compound with other well-known K-ATP channel openers, such as pinacidil (B1677893) and diazoxide, and the K-ATP channel blocker, glibenclamide.

Table 1: Potency in Relaxing Pre-Contracted Smooth Muscle

CompoundTissue TypePre-contraction AgentPotency (Rank Order)Reference
This compound Human DetrusorCarbacholPinacidil > This compound > Diazoxide[1]
This compound Guinea Pig DetrusorCarbachol-[3]
This compound Guinea Pig AortaNorepinephrine-[3]
PinacidilHuman DetrusorCarbacholPinacidil > this compound > Diazoxide[1]
DiazoxideHuman DetrusorCarbacholPinacidil > this compound > Diazoxide[1]

Table 2: Electrophysiological Effects on K-ATP Currents

CompoundCell TypeEffect on K-ATP CurrentAntagonistReference
This compound Human Detrusor MyocytesConcentration-dependent inward K+ currentGlibenclamide[1]
This compound Guinea Pig Detrusor MyocytesInduced larger K-ATP current density than in aortic myocytesGlibenclamide[3]
This compound Guinea Pig Aortic MyocytesInduced smaller K-ATP current density than in detrusor myocytesGlibenclamide[3]
PinacidilHuman Detrusor MyocytesInduced inward K+ currentGlibenclamide[1]
DiazoxideHuman Detrusor MyocytesInduced inward K+ currentGlibenclamide, Gliclazide[1]

Experimental Protocols

Vascular Smooth Muscle Contraction Assay

This protocol is used to assess the relaxant effect of this compound and other compounds on pre-contracted vascular smooth muscle strips.

  • Tissue Preparation: Isolate segments of guinea pig aorta and cut them into helical strips. Mount the strips in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Tension Recording: Connect the strips to isometric force transducers to record changes in tension.

  • Pre-contraction: Induce a stable contraction with a vasoconstrictor agent such as norepinephrine.

  • Compound Application: Add cumulative concentrations of this compound or other test compounds to the organ bath.

  • Data Analysis: Measure the reduction in tension at each concentration and construct concentration-response curves to determine the potency of each compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the activity of K-ATP channels in isolated smooth muscle cells.

  • Cell Isolation: Enzymatically disperse smooth muscle cells from the tissue of interest (e.g., human detrusor).

  • Patch-Clamp Recording:

    • Use a glass micropipette to form a high-resistance "giga-seal" with the membrane of a single myocyte.

    • Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

    • Hold the cell at a specific membrane potential (e.g., -60 mV).

  • Compound Application: Perfuse the cell with a solution containing this compound or other modulators.

  • Data Acquisition and Analysis: Record the changes in membrane current. An increase in outward current (or inward current at potentials negative to the K+ equilibrium potential) is indicative of K-ATP channel opening. The magnitude of the current induced by the compound is a measure of its efficacy.

Visualizations

Signaling_Pathway This compound This compound SUR2B SUR2B Subunit This compound->SUR2B binds to KATP_Channel K-ATP Channel (SUR2B/Kir6.1) Kir6_1 Kir6.1 Subunit K_efflux K+ Efflux KATP_Channel->K_efflux opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx Reduction VGCC->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: this compound signaling pathway in smooth muscle cells.

Experimental_Workflow cluster_contraction Vascular Contraction Assay cluster_patch_clamp Whole-Cell Patch-Clamp Tissue_Prep Tissue Preparation (Aortic Strips) Mounting Mount in Organ Bath Tissue_Prep->Mounting Pre_Contraction Pre-contraction (Norepinephrine) Mounting->Pre_Contraction Compound_App Apply this compound / Comparators Pre_Contraction->Compound_App Tension_Record Record Tension Changes Compound_App->Tension_Record Cell_Isolation Cell Isolation (Myocytes) Giga_Seal Form Giga-seal Cell_Isolation->Giga_Seal Whole_Cell Achieve Whole-Cell Giga_Seal->Whole_Cell Compound_Perf Perfuse with this compound Whole_Cell->Compound_Perf Current_Record Record K-ATP Current Compound_Perf->Current_Record

Caption: Workflow for key validation experiments.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Unidentified Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "ZD0947" does not correspond to a publicly registered compound, and a specific Safety Data Sheet (SDS) could not be located. Therefore, this document provides essential safety and disposal procedures for an unidentified or unknown chemical , drawing upon established hazardous waste management protocols. Researchers must treat any unknown substance as highly hazardous until its properties are determined.

This guide is intended for researchers, scientists, and drug development professionals. Adherence to your institution's specific Environmental Health & Safety (EHS) policies is mandatory.

Immediate Safety and Logistical Information

If you encounter a container with an unknown chemical like "this compound," immediate caution is paramount. The disposal of unidentified chemicals is often expensive and requires specialized handling by licensed contractors.[1][2]

Initial Steps:

  • Do Not Touch: Avoid handling the container without appropriate Personal Protective Equipment (PPE).

  • Isolate the Area: Secure the location where the container is found to prevent unauthorized access.

  • Inform a Supervisor: Notify your laboratory supervisor and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Do Not Dispose: Under no circumstances should an unknown chemical be disposed of down the drain or in regular trash.[1] This is a violation of federal and local regulations.[1]

Step-by-Step Disposal Protocol for Unknown Chemicals

This protocol outlines the necessary steps for the safe management and disposal of an unidentified chemical substance.

Step 1: Hazard Identification and Preliminary Analysis

The primary goal is to gather as much information as possible without compromising safety. This process should be conducted by trained personnel in a controlled environment, such as a chemical fume hood.[2]

Methodology:

  • Consult Records: Review laboratory notebooks, inventory lists, and purchase orders to trace the origin of the container. Inquire with past and present lab members who may recognize the container or identifier.[3][4]

  • Visual Inspection of the Container:

    • Examine the container for any faded labels, markings, or symbols that might indicate its hazard class (e.g., corrosive, flammable).

    • Note the condition of the container. If it is deteriorating, leaking, or bulging, do not handle it and report it to EHS immediately.[3]

  • Physical Characterization (if deemed safe by EHS):

    • State: Determine if the substance is a solid, liquid, or gas.[2]

    • Color: Record the color and any other visual characteristics.[2]

    • pH Testing: If the substance is a liquid, a small, carefully extracted sample may be tested with a pH strip to determine if it is acidic or basic.

    • Caution: Do not attempt to open a container that shows signs of peroxide formation (crystal formation in liquids, especially in ethers or other peroxide-forming chemicals) or is under pressure.[2]

Step 2: Use of Personal Protective Equipment (PPE)

When handling any unknown chemical, a high level of PPE is required to protect against multiple potential hazards.[5]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves. Given the unknown nature of the substance, a combination of gloves, such as a nitrile inner glove and a butyl rubber or neoprene outer glove, is recommended for broad protection.[7]

  • Body Protection: A chemical-resistant apron or coverall should be worn over a standard lab coat.[6][7]

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood. If there is a risk of vapor or dust inhalation outside of a hood, consult with EHS about the need for a respirator.[6]

Step 3: Segregation and Storage

Proper segregation and storage are critical to prevent dangerous reactions.

  • Isolate: Store the container of the unknown chemical separately from all other chemicals.

  • Secondary Containment: Place the container in a larger, chemically compatible, and leak-proof secondary container.[8] The secondary container should be capable of holding at least 110% of the volume of the primary container.[8]

  • Designate a Storage Area: Keep the contained unknown in a designated hazardous waste satellite accumulation area (SAA).[9] This area should be secure, well-ventilated, and away from heat or ignition sources.

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safe handling.[10][11][12]

  • Affix a hazardous waste tag to the container as soon as it is designated for disposal.[13]

  • The label must include the words "HAZARDOUS WASTE" and "Unknown Chemical - Pending Analysis." [11][14]

  • Provide as much information as is known, including:

    • Generator's Name and Contact Information.[15]

    • Building and Room Number.[13]

    • Accumulation Start Date (the date it was identified as waste).[11][15]

    • Any information gathered during the preliminary analysis (e.g., "Unknown liquid, suspected solvent," "Unknown solid, pH >12.5").

Step 5: Arranging for Final Disposal
  • Contact EHS: Your institution's EHS department is responsible for coordinating the disposal of hazardous waste.[16] Provide them with all the information you have gathered.

  • External Contractor: EHS will arrange for a licensed hazardous waste contractor to pick up the material.[1]

  • Analysis and Cost: The contractor will need to perform a chemical analysis to identify the substance before it can be properly disposed of. The cost of this analysis and disposal is typically charged back to the generating department or research group.[1][2][4]

Chemical Waste Classification and Segregation

Since no quantitative data for this compound is available, the following table provides general guidelines for the segregation of common laboratory chemical waste streams. Do not mix an unknown chemical with any other waste stream.

Waste CategoryDescription & ExamplesStorage ContainerSegregation Guidelines
Halogenated Organic Solvents Contains >10% total halogen content. (e.g., Methylene chloride, Chloroform)Glass or PolyethyleneStore separately from non-halogenated solvents.
Non-Halogenated Organic Solvents Contains <10% total halogen content. (e.g., Acetone, Ethanol, Hexane, Toluene)Glass or PolyethyleneStore separately from halogenated solvents.
Corrosive - Acids pH < 2. (e.g., Hydrochloric acid, Sulfuric acid)Glass or PolyethyleneSegregate from bases and reactive metals. Store in secondary containment.
Corrosive - Bases pH > 12.5. (e.g., Sodium hydroxide, Ammonium hydroxide)Polyethylene preferredSegregate from acids. Store in secondary containment.
Heavy Metal Waste Solutions containing salts of heavy metals. (e.g., Mercury, Lead, Cadmium)Glass or PolyethyleneDo not mix with other waste streams; disposal is very expensive.
Oxidizers Strong oxidizing agents. (e.g., Nitric acid, Peroxides)GlassSegregate from flammable and organic materials.
Reactive Waste Water-reactive or pyrophoric materials. (e.g., Sodium metal, Butyllithium)SpecializedMust be stored under inert atmosphere or mineral oil as appropriate.
Acutely Toxic Waste "P-listed" chemicals. (e.g., Sodium cyanide, Osmium tetroxide)Glass or PolyethyleneSegregate from all other wastes.

This table provides general guidance. Always consult your institution's EHS for specific segregation requirements.[14][17]

Visual Workflow Diagrams

The following diagrams illustrate the procedural workflows for handling and segregating unknown chemical waste.

G cluster_0 Phase 1: Discovery & Assessment cluster_1 Phase 2: Safe Handling & Storage cluster_2 Phase 3: Disposal Coordination start Unknown Chemical 'this compound' Discovered isolate Isolate Area & Inform Supervisor start->isolate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) isolate->ppe assess Preliminary Hazard Assessment (Visual Inspection, Record Review) ppe->assess contain Place in Secondary Containment assess->contain label_waste Label as 'HAZARDOUS WASTE' & 'Unknown Chemical' contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs provide_info Provide All Known Information to EHS contact_ehs->provide_info contractor EHS Arranges for Licensed Waste Contractor provide_info->contractor disposal Contractor Analyzes & Disposes of Waste contractor->disposal

Caption: Workflow for the disposal of an unknown chemical.

G cluster_known Known Chemical cluster_unknown Unknown Chemical start Chemical Waste Generated is_known Is the chemical identity and hazard known? start->is_known check_sds Consult Safety Data Sheet (SDS) is_known->check_sds  Yes isolate Isolate from All Other Waste is_known->isolate  No segregate Segregate by Hazard Class (e.g., Flammable, Corrosive, etc.) check_sds->segregate container Place in Compatible, Labeled Waste Container segregate->container end_known Store in SAA until Pickup container->end_known contain Place in Secondary Containment isolate->contain label_unknown Label as 'Unknown Chemical' contain->label_unknown contact_ehs Contact EHS for Analysis and Disposal label_unknown->contact_ehs end_unknown Await Contractor Pickup contact_ehs->end_unknown

Caption: Decision process for chemical waste segregation.

References

Essential Safety and Handling Guidelines for ZD0947

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of ZD0947, a potent ATP-sensitive potassium channel (KATP) opener.

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound (CAS Number: 172649-40-0), this guidance is based on best laboratory practices and safety information for structurally similar compounds, specifically benzonitrile (B105546) derivatives. It is crucial to supplement these recommendations with a comprehensive, substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used in areas with inadequate ventilation or when handling the powder form to prevent inhalation. Ensure proper fit testing and regular cartridge replacement.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coat, closed-toe shoes, and additional protective clothing as needed.A lab coat should be worn at all times in the laboratory. For larger quantities or in case of potential splashes, consider using a chemical-resistant apron or suit.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe dust or aerosols.

    • Prepare solutions and handle the compound in a designated area.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.

  • Personal Protection: Wear the appropriate PPE as outlined above.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Segregation: Do not mix this compound waste with other waste streams unless compatible.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified environmental disposal service, in accordance with all local, state, and federal regulations.

This compound and KATP Channel Interaction

This compound functions as an opener of ATP-sensitive potassium channels (KATP). The following diagram illustrates a simplified logical relationship of its mechanism of action.

ZD0947_Mechanism Logical Flow of this compound Action This compound This compound KATP_Channel ATP-Sensitive K+ Channel (KATP) This compound->KATP_Channel Binds to and opens Cell_Membrane Cell Membrane Hyperpolarization KATP_Channel->Cell_Membrane Increases K+ efflux Cellular_Response Modulation of Cellular Activity (e.g., Muscle Relaxation) Cell_Membrane->Cellular_Response Leads to

Caption: Logical flow of this compound's action as a KATP channel opener.

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.